molecular formula C14H14N2O2 B11869703 N-(5-(Benzyloxy)pyridin-2-yl)acetamide

N-(5-(Benzyloxy)pyridin-2-yl)acetamide

Cat. No.: B11869703
M. Wt: 242.27 g/mol
InChI Key: JZPLSKLVGWKHMO-UHFFFAOYSA-N
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Description

N-(5-(Benzyloxy)pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-(Benzyloxy)pyridin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(Benzyloxy)pyridin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-(5-phenylmethoxypyridin-2-yl)acetamide

InChI

InChI=1S/C14H14N2O2/c1-11(17)16-14-8-7-13(9-15-14)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,15,16,17)

InChI Key

JZPLSKLVGWKHMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

N-(5-(Benzyloxy)pyridin-2-yl)acetamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(5-(Benzyloxy)pyridin-2-yl)acetamide: Chemical Structure, Synthesis, and Pharmacophore Applications Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Masked" Metabolic Scaffold

N-(5-(Benzyloxy)pyridin-2-yl)acetamide is a high-value synthetic intermediate and pharmacophore scaffold used extensively in the development of kinase inhibitors (c-Met, TYK2) and epigenetic modulators (LSD1). Structurally, it represents a lipophilic, protected form of 5-hydroxy-2-acetamidopyridine , a key metabolite associated with antifibrotic agents like pirfenidone.

For drug developers, this compound serves two critical functions:

  • Metabolic Stability Probe: The benzyl ether masks the metabolically labile 5-hydroxyl group, allowing researchers to modulate lipophilicity (LogP) and membrane permeability during early-stage screening.

  • Late-Stage Diversification Point: The benzyl group can be selectively removed under mild hydrogenolytic conditions to reveal the 5-hydroxyl handle, enabling rapid library generation via etherification or cross-coupling at the 5-position.

Part 1: Chemical Structure & Molecular Properties

The molecule features a central pyridine ring substituted with an acetamido group at the 2-position (donor-acceptor motif) and a benzyloxy group at the 5-position (hydrophobic tail). This substitution pattern creates a "push-pull" electronic system, where the electron-donating alkoxy group at C5 increases the electron density of the pyridine ring, modulating the basicity of the pyridine nitrogen.

Table 1: Physicochemical Profile[1]
PropertyValue / DescriptionCausality & Significance
IUPAC Name N-[5-(Benzyloxy)pyridin-2-yl]acetamideOfficial nomenclature for registry.
Molecular Formula C₁₄H₁₄N₂O₂--
Molecular Weight 242.28 g/mol Fragment-like size ideal for lead optimization.
CAS Registry Not widely indexed; derived from CAS 126633-53-4 (amine)Precursor 2-amino-5-benzyloxypyridine is the primary commercial entry.
LogP (Predicted) ~2.3 – 2.5Moderate lipophilicity ensures good cell permeability compared to the free phenol (LogP ~0.5).
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsThe amide NH is a donor; amide carbonyl, pyridine N, and ether O are acceptors.
Solubility DMSO, DMF, DCM, MethanolPoor water solubility due to the benzyl group; requires organic co-solvents for assays.
pKa (Predicted) ~3.5 (Pyridine N)The acetamido group is electron-withdrawing, significantly lowering the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2).

Part 2: Synthetic Routes & Optimization

The synthesis of N-(5-(Benzyloxy)pyridin-2-yl)acetamide is typically a convergent process. The critical quality attribute (CQA) in this synthesis is controlling the regioselectivity during the precursor formation and preventing over-acetylation (formation of diacetyl species).

Primary Synthetic Pathway: Acetylation of 2-Amino-5-benzyloxypyridine

This is the industry-standard route due to the commercial availability of the amine precursor.

Mechanism: Nucleophilic attack of the exocyclic amine (2-position) on the carbonyl carbon of acetic anhydride. The pyridine nitrogen is non-nucleophilic due to steric hindrance and electronic deactivation by the adjacent amino group.

SynthesisPathway cluster_legend Reaction Conditions Start 2-Amino-5-benzyloxypyridine (Precursor) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (Ac2O) Solvent: Pyridine or DCM/Et3N Reagent->Intermediate Product N-(5-(Benzyloxy)pyridin-2-yl)acetamide (Target) Intermediate->Product Elimination of AcOH SideProduct Diacetylated Impurity (Trace) Intermediate->SideProduct Excess Ac2O / High Temp Temp: 0°C to RT Temp: 0°C to RT Time: 2-4 Hours Time: 2-4 Hours Temp: 0°C to RT->Time: 2-4 Hours Yield: >85% Yield: >85% Time: 2-4 Hours->Yield: >85%

Caption: Figure 1. Standard acetylation pathway. Control of temperature is critical to prevent diacetylation of the exocyclic amine.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-(5-(Benzyloxy)pyridin-2-yl)acetamide

Objective: Convert 2-amino-5-benzyloxypyridine to the acetamide derivative.

Reagents:

  • 2-Amino-5-benzyloxypyridine (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Pyridine (Solvent/Base) or Dichloromethane (DCM) with Triethylamine (TEA)

  • DMAP (4-Dimethylaminopyridine) – Catalytic (0.05 equiv)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-benzyloxypyridine (e.g., 1.0 g, 5.0 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Add Triethylamine (1.5 equiv, 1.05 mL) and catalytic DMAP (30 mg). Cool the mixture to 0°C using an ice bath. Note: Cooling prevents exotherms that lead to bis-acetylation.

  • Acetylation: Dropwise add Acetic Anhydride (1.2 equiv, 0.57 mL) over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 3 hours. Monitor by TLC (50% EtOAc/Hexanes). The starting amine spot (lower Rf) should disappear.

  • Quench: Add saturated NaHCO₃ solution (10 mL) and stir vigorously for 15 minutes to hydrolyze excess anhydride.

  • Work-up: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

    • Expected Yield: 85–92%.

    • Appearance: Off-white to pale yellow solid.

Protocol B: Catalytic Debenzylation (Functionalization Check)

Objective: Remove the benzyl group to access the 5-hydroxy scaffold (e.g., for SAR library generation).

Methodology:

  • Dissolve the acetamide substrate in Methanol/THF (1:1).

  • Add 10 wt% Pd/C catalyst (10% by mass of substrate).

  • Stir under a hydrogen atmosphere (balloon pressure) for 4–6 hours at RT.

  • Filter through Celite to remove the catalyst.

  • Concentrate to yield N-(5-hydroxypyridin-2-yl)acetamide .

Part 4: Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, appearing frequently in kinase and epigenetic inhibitor campaigns.

LSD1 Inhibitors (Epigenetics)

In the development of Lysine Specific Demethylase 1 (LSD1) inhibitors, the 5-benzyloxy motif is often used to probe the hydrophobic pocket of the enzyme. The benzyl group mimics the interactions of larger fused ring systems (like indoles) while maintaining a lower molecular weight.

  • Mechanism:[1][2][3][4][5] The pyridine nitrogen forms a hydrogen bond with the backbone of the enzyme active site (e.g., Valine or Methionine residues), while the benzyl group occupies the substrate channel.

c-Met Kinase Inhibitors

Derivatives of 5-(benzyloxy)pyridine are potent c-Met inhibitors. The acetamide group often acts as a hinge-binder, mimicking the adenine ring of ATP.

  • SAR Insight: Substitution on the benzyl ring (e.g., 2,6-difluoro) often improves metabolic stability against CYP450 oxidation.

Antifibrotic Metabolites

The debenzylated form, N-(5-hydroxypyridin-2-yl)acetamide , is a close structural analog of pirfenidone metabolites. It serves as a reference standard for identifying metabolic hotspots in pyridine-based drugs.

Applications Center N-(5-(Benzyloxy)pyridin-2-yl)acetamide (Scaffold) App1 LSD1 Inhibitors (Epigenetic Modulation) Center->App1 App2 c-Met Kinase Inhibitors (Oncology) Center->App2 App3 Metabolic Standards (Pirfenidone Analogs) Center->App3 Action1 Benzyl group probes hydrophobic pocket App1->Action1 Action2 Acetamide acts as ATP-hinge binder App2->Action2 Action3 Debenzylation yields active 5-OH metabolite App3->Action3

Caption: Figure 2. Pharmacological applications and SAR logic for the scaffold.

References

  • Zhang, D., et al. (2013). "Novel 5-(benzyloxy)pyridin-2(1H)-one derivatives as potent c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(8), 2408-2413. Link

  • BenchChem Technical Support. (2025). "Application Notes: 5-(Benzyloxy)pyridine-2-carboxylic Acid in Organic Synthesis." BenchChem Protocols. Link

  • Karmacharya, U., et al. (2021).[6] "Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents." Bioorganic & Medicinal Chemistry Letters, 43, 128059.[6] Link

  • Dudley, G. B., et al. (2008).[7] "Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine."[7] Beilstein Journal of Organic Chemistry, 4, 1-5. Link

  • Patsnap Patent Database. (2020). "Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine." CN110759885A. Link

Sources

An In-Depth Technical Guide to 1-(1-acryloylazetidin-3-yl)-4-(4-aminopyrrolo[2,1-f]triazin-7-yl)pyridin-2(1H)-one (CAS 1204413-49-9): A Covalent Kinase Inhibitor

An In-Depth Technical Guide to 1-(1-acryloylazetidin-3-yl)-4-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)pyridin-2(1H)-one (CAS 1204413-49-9): A Covalent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the pursuit of highly potent and selective therapeutic agents has led to a resurgence of interest in covalent inhibitors. These molecules, once approached with caution due to potential off-target effects, are now being rationally designed to achieve durable target engagement and overcome drug resistance. This guide provides a comprehensive technical overview of 1-(1-acryloylazetidin-3-yl)-4-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)pyridin-2(1H)-one , a specialized covalent inhibitor built upon the versatile pyrrolo[2,1-f][1][2][3]triazine scaffold. This core structure is a key component in several clinically significant antiviral and anticancer agents.[4][5] The molecule's design, featuring an acrylamide "warhead," suggests its function as a targeted covalent inhibitor, likely of a protein kinase, by forming an irreversible bond with a nucleophilic residue, such as cysteine, in the target's active site.[3][6]

This document will delve into the critical aspects of this compound, including its synthesis, safety and handling, mechanism of action, and potential applications in drug development, with a focus on providing practical insights for researchers in the field.

Safety Data and Handling

Hazard Analysis:

The primary toxicological concern arises from the acrylamide functional group, a known reactive electrophile. Acrylamide itself is a neurotoxin and a probable human carcinogen.[3][6] The presence of this "warhead" necessitates stringent handling procedures to prevent exposure. The complex heterocyclic core, while not having a well-defined hazard profile, should be treated as a potentially bioactive and hazardous compound.

Recommended Handling Procedures:

  • Engineering Controls: All work with the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile gloves is recommended. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

    • Eye Protection: Chemical safety goggles are mandatory.

    • Lab Coat: A fully buttoned lab coat should be worn at all times.

  • Weighing: To avoid generating dust, weigh the compound in a fume hood. If a balance is located outside the hood, tare a sealed container, add the compound inside the hood, and then re-weigh the sealed container.

  • Spill Cleanup: In case of a spill, do not dry sweep. For solid spills, gently cover with a damp paper towel to avoid raising dust, then wipe up and place in a sealed container for hazardous waste disposal. For liquid spills, absorb with an inert material and dispose of as hazardous waste.

  • Waste Disposal: All contaminated materials, including gloves, bench paper, and pipette tips, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Storage:

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Synthesis and Physicochemical Properties

The synthesis of 1-(1-acryloylazetidin-3-yl)-4-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)pyridin-2(1H)-one is a multi-step process that involves the construction of the core pyrrolo[2,1-f][1][2][3]triazine heterocycle, followed by the coupling of the pyridinone and acryloylazetidine moieties. The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core can be achieved through various reported methods, often starting from substituted pyrroles.[4]

Physicochemical Data Summary

PropertyValueSource/Method
CAS Number 1204413-49-9-
Molecular Formula C19H18N6O2Calculated
Molecular Weight 374.39 g/mol Calculated
Appearance Likely a solidInferred
Solubility Expected to be soluble in organic solvents like DMSO and DMFInferred

Mechanism of Action: Covalent Inhibition

The defining feature of this molecule is its acrylamide group, which acts as a Michael acceptor. This "warhead" is designed to react with a nucleophilic amino acid residue, most commonly a cysteine, located in the binding site of its target protein.[3][6] This reaction forms a stable, irreversible covalent bond, leading to the permanent inactivation of the protein.

The selectivity of covalent inhibitors is achieved through the non-covalent binding of the rest of the molecule to the target protein, which positions the acrylamide warhead in close proximity to the reactive cysteine residue. This targeted approach enhances potency and can provide a prolonged duration of action, as the biological effect is not dependent on the continuous presence of the drug in the plasma.[3][6]

Diagram of Covalent Inhibition Mechanism

Gcluster_0Reversible Bindingcluster_1Covalent Bond FormationInhibitorInhibitor(CAS 1204413-49-9)Target_ProteinTarget Protein(with Cysteine)Inhibitor->Target_ProteinNon-covalentinteractionsCovalent_ComplexIrreversible Covalent ComplexTarget_Protein->Covalent_ComplexMichael Addition(Acrylamide + Cysteine-SH)

Caption: The two-step mechanism of targeted covalent inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

While a specific published protocol for CAS 1204413-49-9 is not available, the following is a representative in vitro kinase assay to determine its inhibitory potency against a target kinase, such as Bruton's tyrosine kinase (BTK).

Objective: To determine the IC50 value of 1-(1-acryloylazetidin-3-yl)-4-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)pyridin-2(1H)-one against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., BTK)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compound (CAS 1204413-49-9) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Multichannel pipettes and a microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 pM).

  • Assay Plate Preparation:

    • Add a small volume (e.g., 50 nL) of the serially diluted compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add the kinase enzyme and substrate mixture in kinase assay buffer to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the covalent reaction between the inhibitor and the kinase.

  • Kinase Reaction Initiation: Add ATP to each well to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes) to allow for ATP consumption.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram of Kinase Inhibition Assay Workflow

GStartStartCompound_DilutionPrepare serial dilutions ofCAS 1204413-49-9 in DMSOStart->Compound_DilutionPlate_PrepAdd compound/DMSO to384-well plateCompound_Dilution->Plate_PrepEnzyme_SubstrateAdd kinase and substratePlate_Prep->Enzyme_SubstrateCovalent_IncubationIncubate for covalentbond formationEnzyme_Substrate->Covalent_IncubationATP_AdditionInitiate reaction with ATPCovalent_Incubation->ATP_AdditionKinase_ReactionIncubate for kinase reactionATP_Addition->Kinase_ReactionDetection_Step1Add ADP-Glo™ ReagentKinase_Reaction->Detection_Step1Detection_Step2Add Kinase Detection ReagentDetection_Step1->Detection_Step2Read_PlateMeasure luminescenceDetection_Step2->Read_PlateData_AnalysisCalculate IC50Read_Plate->Data_AnalysisEndEndData_Analysis->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

Suppliers and Procurement

As a specialized research chemical, 1-(1-acryloylazetidin-3-yl)-4-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)pyridin-2(1H)-one (CAS 1204413-49-9) is not typically available from major chemical suppliers as a stock item. Researchers interested in obtaining this compound will likely need to engage the services of a company specializing in custom chemical synthesis.

Potential Custom Synthesis Providers:

  • ChemDiv: Offers custom synthesis services and has a large catalog of screening compounds, including kinase inhibitors.[2]

  • SpiroChem: Specializes in the design and synthesis of complex molecules, including covalent inhibitors.[1]

  • Klivon: Provides tailor-made synthesis of pharmaceutical standards and impurities.[7]

  • MicroCombiChem: Offers custom synthesis of individual compounds and compound libraries.[8]

  • Amchro: Has experience in synthesizing a wide range of organic compounds for use as reference standards.[9]

When requesting a custom synthesis, it is advisable to provide the CAS number, chemical name, and a literature reference if available.

Applications in Drug Development

The structure of 1-(1-acryloylazetidin-3-yl)-4-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)pyridin-2(1H)-one strongly suggests its application as a selective inhibitor of protein kinases. The pyrrolo[2,1-f][1][2][3]triazine scaffold has been successfully employed in the development of inhibitors for various kinases, including EGFR and VEGFR.[5]

The acrylamide warhead is a common feature in several FDA-approved covalent kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK), a key signaling protein in B-cells. Given the structural similarities to known BTK inhibitors, it is plausible that this compound could be investigated for its potential in treating B-cell malignancies or autoimmune diseases.

Conclusion

1-(1-acryloylazetidin-3-yl)-4-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)pyridin-2(1H)-one represents a sophisticated example of a targeted covalent inhibitor. Its rational design, combining a proven kinase-binding scaffold with a reactive acrylamide warhead, makes it a valuable tool for researchers exploring the inhibition of specific protein kinases. While its handling requires stringent safety precautions due to the reactive nature of the acrylamide moiety, its potential for high potency and durable target engagement makes it a compound of significant interest in the field of drug discovery and development.

References

  • SpiroChem. Covalent Inhibitors. [Link]

  • Advanced approaches of developing targeted covalent drugs - PMC. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI. [Link]

  • Pharmaffiliates. (R)-1-(1-Acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 2-oxide. [Link]

  • MicroCombiChem. Custom Synthesis. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir - PMC. [Link]

  • Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. [Link]

  • Amchro. Synthesis Capabilities. [Link]

An In-depth Technical Guide to N-(5-(Benzyloxy)pyridin-2-yl)acetamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-(5-(Benzyloxy)pyridin-2-yl)acetamide is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a benzyloxy-substituted pyridine ring coupled with an acetamide group, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the compound's chemical identifiers, a detailed synthetic protocol, its physicochemical properties, and a discussion of its potential applications in drug development, grounded in established scientific principles and methodologies.

Chemical Identity and Structure

A precise understanding of a molecule's structure is fundamental to all subsequent research. The canonical SMILES and InChIKey for N-(5-(Benzyloxy)pyridin-2-yl)acetamide provide unambiguous identification for this compound in chemical databases and literature.

Table 1: Chemical Identifiers for N-(5-(Benzyloxy)pyridin-2-yl)acetamide

IdentifierValue
Canonical SMILES CC(=O)Nc1ccc(cc1)OCc1ccccc1
InChIKey QWKOXEEWRPLXFN-UHFFFAOYSA-N
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol

The structure, as defined by these identifiers, consists of a central pyridine ring. An acetamide group is attached at the 2-position, and a benzyloxy group is substituted at the 5-position.

Synthesis of N-(5-(Benzyloxy)pyridin-2-yl)acetamide

The synthesis of N-(5-(Benzyloxy)pyridin-2-yl)acetamide is most effectively achieved through the N-acetylation of its corresponding amine precursor, 2-amino-5-(benzyloxy)pyridine. This reaction is a classic example of nucleophilic acyl substitution.

Synthetic Workflow

The overall synthetic strategy involves a two-step process, starting from the commercially available 2-amino-5-bromopyridine. The first step is a Williamson ether synthesis to introduce the benzyloxy group, followed by the N-acetylation of the resulting aminopyridine derivative.

Synthesis_Workflow A 2-Amino-5-bromopyridine C Williamson Ether Synthesis (e.g., in DMF) A->C B Sodium Benzyloxide B->C D 2-Amino-5-(benzyloxy)pyridine C->D Intermediate F N-Acetylation (e.g., in Acetic Acid or Pyridine) D->F E Acetic Anhydride E->F G N-(5-(Benzyloxy)pyridin-2-yl)acetamide F->G Final Product

Caption: Synthetic workflow for N-(5-(Benzyloxy)pyridin-2-yl)acetamide.

Experimental Protocol: Synthesis of the Precursor, 2-Amino-5-(benzyloxy)pyridine

Principle: This step involves a nucleophilic aromatic substitution reaction where the bromide in 2-amino-5-bromopyridine is displaced by the benzyloxide anion. The use of a polar aprotic solvent like DMF facilitates this reaction.

Materials:

  • 2-Amino-5-bromopyridine

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • Preparation of Sodium Benzyloxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Slowly add benzyl alcohol (1.05 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Reaction with 2-Amino-5-bromopyridine: To the freshly prepared sodium benzyloxide solution, add 2-amino-5-bromopyridine (1.0 equivalent). Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-amino-5-(benzyloxy)pyridine as a solid.

Experimental Protocol: N-Acetylation to Yield N-(5-(Benzyloxy)pyridin-2-yl)acetamide

Principle: The exocyclic amino group of 2-amino-5-(benzyloxy)pyridine acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of the amide bond. Acetic acid can be used as a solvent, or a base like pyridine can be used to scavenge the acetic acid byproduct.

Materials:

  • 2-Amino-5-(benzyloxy)pyridine

  • Acetic anhydride

  • Glacial acetic acid or pyridine

  • Ice-cold water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve 2-amino-5-(benzyloxy)pyridine (1.0 equivalent) in either glacial acetic acid or pyridine in a round-bottom flask.

  • Acetylation: Add acetic anhydride (1.2 to 1.5 equivalents) dropwise to the solution while stirring. The reaction is typically exothermic, so the addition should be controlled to maintain the temperature below 60 °C.[1] Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Pour the reaction mixture into a beaker of ice-cold water to quench the excess acetic anhydride. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Isolation and Purification: Combine the organic extracts and wash them sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acetic acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude N-(5-(Benzyloxy)pyridin-2-yl)acetamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Physicochemical and Spectroscopic Properties

While extensive experimental data for N-(5-(Benzyloxy)pyridin-2-yl)acetamide is not widely available in the public domain, its properties can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource/Method
Melting Point (°C) 130-150Estimated based on similar structures
Boiling Point (°C) > 300Estimated
LogP 2.5 - 3.5Computational prediction
Water Solubility LowInferred from LogP and structure
Appearance White to off-white solidExpected

Spectroscopic Characterization (Expected):

  • ¹H NMR: Protons of the pyridine ring, the benzyl group, the methylene bridge, and the acetyl group will show characteristic chemical shifts and coupling patterns. The amide proton will appear as a broad singlet.

  • ¹³C NMR: The spectrum will show distinct signals for all 14 carbon atoms, including the carbonyl carbon of the acetamide group and the carbons of the aromatic rings.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the C-N stretch (Amide II band) are expected. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight of 242.27 g/mol , along with characteristic fragmentation patterns, would be observed.

Applications in Drug Discovery and Medicinal Chemistry

The N-(5-(benzyloxy)pyridin-2-yl)acetamide scaffold is a valuable building block in the design and synthesis of novel therapeutic agents. The benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be deprotected in later synthetic steps to introduce further diversity or to act as a key pharmacophoric feature.

Role as a Synthetic Intermediate

The primary application of this compound is as an intermediate in multi-step syntheses. The acetamide group can modulate the electronic properties of the pyridine ring and can be a site for further chemical transformations. The benzyloxy group can be readily cleaved by catalytic hydrogenation to reveal a 5-hydroxypyridin-2-yl)acetamide core, which is a common motif in various kinase inhibitors and other biologically active molecules.

Potential as a Scaffold for Kinase Inhibitors

Substituted pyridine and acetamide moieties are prevalent in a multitude of kinase inhibitors. For instance, derivatives of 5-(benzyloxy)pyridin-2(1H)-one have been investigated as potent c-Met inhibitors. While not the exact same core, the structural similarity suggests that N-(5-(benzyloxy)pyridin-2-yl)acetamide could be a valuable starting point for the development of inhibitors targeting various kinases implicated in cancer and inflammatory diseases.

Exploration in Other Therapeutic Areas

The versatility of the pyridine scaffold allows for its exploration in a wide range of therapeutic areas. By modifying the substituents on the benzyl ring or by replacing the acetamide group with other functionalities, libraries of compounds can be generated and screened for activity against various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Future Directions and Conclusion

N-(5-(Benzyloxy)pyridin-2-yl)acetamide represents a synthetically accessible and versatile chemical entity with considerable potential in the field of drug discovery. While this guide provides a foundational understanding of its synthesis and properties, further research is warranted to fully elucidate its pharmacological profile.

Future work should focus on:

  • Detailed Experimental Characterization: Obtaining and publishing comprehensive experimental data, including melting point, NMR, IR, and mass spectrometry data, to create a robust reference for the scientific community.

  • Biological Screening: Evaluating the compound and its derivatives against a broad panel of biological targets to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure to understand the key determinants of biological activity and to optimize lead compounds.

References

Sources

Technical Guide: Solubility Profiling & Handling of N-(5-(Benzyloxy)pyridin-2-yl)acetamide

[1]

Executive Summary & Physicochemical Profile[1][2][3][4]

N-(5-(Benzyloxy)pyridin-2-yl)acetamide is a lipophilic pyridine derivative often utilized as a synthetic intermediate (e.g., for 5-hydroxypyridine pharmacophores) or a probe in medicinal chemistry.[1] Its solubility behavior is dictated by the competition between the polar acetamide/pyridine core and the hydrophobic benzyloxy tail.

Chemical Structure Analysis[1][2][4][5]
  • Core: 2-Aminopyridine (Basic, polar H-bond acceptor).[1]

  • Modification 1 (Acetamide): Caps the primary amine, reducing basicity and increasing stability, but slightly lowering aqueous solubility compared to the free amine.[1][2]

  • Modification 2 (Benzyloxy): A significant hydrophobic moiety at the 5-position. This group dominates the solubility profile, driving the logP up and water solubility down.[2]

Predicted Solubility Data

Based on structural analogs (e.g., N-(5-methylpyridin-2-yl)acetamide) and calculated physicochemical descriptors.[1][2]

SolventSolubility RatingEstimated RangePrimary Interaction Mechanism
DMSO High > 50 mg/mLDipole-dipole &

-stacking interactions.[1]
Water Very Low < 0.1 mg/mLHydrophobic effect dominates; benzyloxy group disrupts hydration shell.
Ethanol Moderate 10–30 mg/mLSolvation of the amide/pyridine; limited by benzyl group.
0.1 M HCl Moderate 1–5 mg/mLProtonation of pyridine nitrogen (

) enhances solubility.

Solubility in DMSO: Stock Solution Preparation

Dimethyl Sulfoxide (DMSO) is the industry-standard vehicle for this compound due to its ability to disrupt intermolecular H-bonding and solvate the aromatic regions.

Protocol: Preparation of 10 mM Stock

Objective: Create a stable, precipitation-free stock for biological dilution.

  • Calculate Mass:

    • Molecular Weight (MW)

      
       242.27  g/mol .
      
    • Target Concentration: 10 mM.

    • Volume: 1 mL.

    • Required Mass: 2.42 mg.

  • Weighing: Weigh 2.4–2.5 mg of solid into a sterile amber glass vial (protect from light).

  • Solvation: Add anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%) to achieve exactly 10 mM.
    
    • Calculation: Volume (

      
      L) = (Mass in mg / 242.27) 
      
      
      
      
      .
  • Mixing: Vortex vigorously for 30 seconds. If solid persists, sonicate at 37°C for 5 minutes.

  • Storage: Store at -20°C.

    • Caution: DMSO is hygroscopic. Ensure the cap is sealed with Parafilm to prevent water uptake, which causes compound precipitation upon freeze-thaw cycles.[1][2]

Solubility in Water: Biological Assay Challenges

The presence of the benzyloxy group renders this compound Class II (Low Solubility, High Permeability) or Class IV in the BCS classification system.[2] Direct dissolution in neutral water is not recommended.

The "Crash-Out" Risk

When diluting a DMSO stock into aqueous media (e.g., PBS or cell culture media), the compound is prone to rapid precipitation ("crashing out") if the final concentration exceeds its thermodynamic solubility limit.[1][2]

Critical Thresholds:

  • Maximum Tolerated DMSO: Typically 0.1% to 1% (v/v) for live-cell assays.[1]

  • Kinetic Solubility Limit: Likely < 50

    
    M in PBS (pH 7.4).
    
Optimization Strategy: Co-solvent Systems

To improve aqueous stability for animal dosing or high-concentration assays, use a formulation matrix:

  • Vehicle 1: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Vehicle 2: 10% DMSO + 90% Corn Oil (for IP injection).

Experimental Workflow: Solubility Determination

If precise thermodynamic solubility data is required for your specific batch, follow this self-validating "Shake-Flask" protocol.

Workflow Diagram (DOT)

SolubilityProtocolcluster_QCQuality Control ChecksStartStart: Solid CompoundSolventSelectSelect Solvent(Water, pH 7.4 Buffer, DMSO)Start->SolventSelectSaturationAdd Excess Solid to Solvent(Supersaturation)SolventSelect->SaturationIncubationIncubate @ 25°C / 24h(Constant Agitation)Saturation->IncubationFiltrationFiltration / Centrifugation(0.22 µm PVDF Filter)Incubation->FiltrationAnalysisAnalyze Filtrate via HPLC-UV(254 nm)Filtration->AnalysisResultCalculate Solubility (mg/mL)Analysis->ResultCheck1Check for degradation(New peaks in HPLC)Analysis->Check1Check2Check pH shift(Post-incubation)Analysis->Check2

Caption: Step-by-step Shake-Flask protocol for determining thermodynamic solubility with built-in QC checkpoints.

Detailed Methodology
  • Saturation: Add excess compound (~5 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4) in a glass vial.

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22

    
    m PVDF membrane (low binding).
    
  • Quantification:

    • Inject the supernatant into HPLC (C18 column).

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

    • Detection: UV at 254 nm (pyridine absorption).

    • Calibration: Compare peak area against a standard curve prepared from the DMSO stock.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6612458, N-Benzyl-2-(pyridin-2-yl)acetamide. Retrieved from [Link]

    • Relevance: Provides structural analog data (LogP, physical properties)
  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link][1][2]

    • Relevance: Authoritative source for DMSO solvent properties and general solubility rules for arom
  • Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Relevance: Foundational text for the "Rule of 5" and solubility prediction methodologies cited in the protocol section.
  • Relevance: Describes the solubility of the closely related carboxylic acid derivative in DMSO/DMF vs.

Pyridine-Based Scaffolds: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitrogen Advantage

In modern drug discovery, the pyridine scaffold serves as more than just a structural connector; it is a functional tool for modulating physicochemical properties and target engagement. Replacing a benzene ring with pyridine (a "nitrogen scan") is a high-impact strategy to lower lipophilicity (LogP), increase aqueous solubility, and introduce a specific hydrogen bond acceptor vector.[1] However, this substitution introduces unique challenges: electron deficiency affects synthetic reactivity, and the basic nitrogen can lead to CYP450 inhibition via Type II binding.

This guide provides a technical roadmap for leveraging pyridine scaffolds, balancing synthetic feasibility with multiparametric optimization (MPO).

Physicochemical & DMPK Profiling

The strategic insertion of a nitrogen atom into an aromatic system dramatically alters the electronic landscape.

Physicochemical Modulation

The pyridine ring is electron-deficient compared to benzene, resulting in distinct properties:

PropertyBenzenePyridineImpact on Drug Design
LogP (Lipophilicity) 2.130.65Lowers LogP, improving solubility and reducing non-specific binding.[1]
pKa (Conjugate Acid) N/A5.2Basic N acts as a H-bond acceptor; protonation at physiological pH is pH-dependent.[1]
Dipole Moment 0 D2.2 DIncreases polarity; enhances solubility but may affect membrane permeability.[1]
π-Electron Density UniformDecreasedDeactivated towards electrophilic aromatic substitution (SEAr); activated for nucleophilic attack (SNAr).[1]
Metabolic Liabilities & CYP450 Interaction

A critical consideration when employing pyridines is their interaction with heme-containing enzymes.[1]

  • Oxidative Metabolism: The electron-deficient ring is generally resistant to oxidation at carbon atoms compared to phenyl rings.[1] However, the nitrogen atom is a "metabolic soft spot" susceptible to N-oxidation by FMOs or CYPs, forming pyridine N-oxides.

  • Type II Binding (CYP Inhibition): The lone pair on the pyridine nitrogen can coordinate directly to the heme iron of CYP450 enzymes.[1] This blocks the active site, leading to potent, often reversible, inhibition of the enzyme.

    • Mitigation Strategy: Steric occlusion.[1] Introducing substituents at the C2/C6 positions (ortho to nitrogen) creates steric hindrance that prevents the nitrogen from coordinating with the heme iron, significantly reducing CYP inhibition risk.[1]

MetabolicPathways Pyridine Pyridine Scaffold CYP_Binding CYP450 Heme Coordination (Type II Inhibition) Pyridine->CYP_Binding Sterically Unhindered N N_Oxide N-Oxide Formation (Polar Metabolite) Pyridine->N_Oxide FMO / CYP Oxidation Ring_Ox Ring Hydroxylation (Rare/Slow) Pyridine->Ring_Ox CYP (if activated) Methylation N-Methylation (Phase II) Pyridine->Methylation Methyltransferase Mitigation Strategy: C2/C6 Substitution Mitigation->CYP_Binding Blocks

Figure 1: Metabolic fate and liability logic for pyridine scaffolds. Note the critical Type II inhibition pathway.[1]

Synthetic Strategies: Overcoming the "Deficient" Ring

The electron-deficient nature of pyridine makes traditional electrophilic substitution difficult. Modern medicinal chemistry relies on functionalization via cross-coupling and radical pathways.[1]

The "2-Pyridyl Problem" in Cross-Coupling

2-Pyridyl boronic acids are notoriously unstable due to rapid protodeboronation.[1]

  • Solution: Use MIDA boronates or trifluoroborates for better stability.[1] Alternatively, invert the polarity: use 2-halopyridines (electrophiles) with stable aryl boronic acids.[1]

Late-Stage Functionalization (Minisci Reaction)

Radical alkylation (Minisci reaction) is the gold standard for appending alkyl groups to the C2/C4 positions of pyridine at a late stage in synthesis.[1] This allows for rapid "analoging" of a lead compound without rebuilding the core.

SyntheticWorkflow Start Pyridine Core Path_A Path A: Nucleophilic Subst. (SNAr) Start->Path_A Path_B Path B: Radical C-H Funct. (Minisci) Start->Path_B Path_C Path C: Cross-Coupling Start->Path_C SNAr_Cond Requires Leaving Group (F, Cl) + Strong Nucleophile Path_A->SNAr_Cond Minisci_Cond Requires Alkyl Radical Source (R-SO2Na, R-COOH) + Oxidant Path_B->Minisci_Cond Coupling_Cond Suzuki/Negishi (Watch 2-Py Boronate Instability) Path_C->Coupling_Cond Product Functionalized Drug Candidate SNAr_Cond->Product Minisci_Cond->Product Coupling_Cond->Product

Figure 2: Decision tree for synthetic functionalization of pyridine cores.

Experimental Protocol: Innate C-H Functionalization

Protocol: Late-Stage C2-Alkylation of a Pyridine Scaffold via Minisci Reaction. Objective: To append a difluoromethyl or alkyl group to the C2 position of a complex pyridine intermediate to modulate pKa and lipophilicity.[1]

Materials
  • Substrate: Pyridine-containing intermediate (0.5 mmol).

  • Reagent: Zinc difluoromethanesulfinate (DFMS) (3.0 equiv) [Radical Precursor].[1]

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv).[1]

  • Solvent: DMSO:H2O (3:1 v/v) [High dielectric constant promotes radical generation].[1]

  • Acid: Trifluoroacetic acid (TFA) (1.0 equiv) [Protonates pyridine, increasing electrophilicity].[1]

Step-by-Step Methodology
  • Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve the pyridine substrate (0.5 mmol) in DMSO (3 mL) and water (1 mL).

  • Activation: Add TFA (0.5 mmol) to protonate the pyridine nitrogen. Note: Protonation lowers the LUMO energy, making the ring more susceptible to nucleophilic radical attack.

  • Reagent Addition: Add Zinc difluoromethanesulfinate (1.5 mmol) in one portion.

  • Initiation: Add TBHP (2.5 mmol) dropwise over 2 minutes. The reaction may exotherm slightly.[1]

  • Reaction: Seal the vial and stir vigorously at 50°C for 4-12 hours. Monitor by LC-MS for consumption of starting material.

  • Workup: Dilute with EtOAc (20 mL) and wash with saturated NaHCO3 (to neutralize TFA) and brine. Dry over Na2SO4.[1]

  • Purification: Concentrate and purify via flash column chromatography (typically Hexane/EtOAc gradient).[1]

Validation Criteria:

  • Regioselectivity: Radical attack typically favors the C2/C4 positions (most electron-deficient).[1] Verify regiochemistry using 2D NMR (HMBC/NOESY).

  • Yield: Expect 40-70% yields.[1] Low yields may indicate over-alkylation; reduce reagent equivalents if di-alkylation is observed.[1]

Case Study: Sorafenib (Nexavar)

Drug Class: Kinase Inhibitor (VEGFR/PDGFR/RAF).[1] Role of Pyridine: Sorafenib contains a 4-amidopyridine moiety.[1]

  • H-Bonding: The pyridine nitrogen acts as a critical H-bond acceptor in the ATP binding pocket (hinge region interaction).[1]

  • Solubility: The basic nitrogen improves the solubility of the otherwise lipophilic biaryl-urea scaffold.[1]

  • Metabolism: The methyl group on the amide (N-methyl-4-carbamoyl) helps modulate the metabolic stability of the nearby pyridine ring.[1]

Data Comparison (Hypothetical Analog):

Scaffold IC50 (Target) LogP Microsomal Stability (t1/2)
Phenyl Analog 150 nM 4.2 > 60 min
Pyridine (Sorafenib) 12 nM 3.8 45 min

Interpretation: The pyridine nitrogen creates a specific "anchor" point in the active site, boosting potency by >10-fold while simultaneously lowering LogP to a more drug-like range.

References

  • Dove Medical Press. (2021).[1] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.[1][2][3] Drug Design, Development and Therapy.[2][4][5] Link

  • Royal Society of Chemistry. (2022).[1] Pyridine: the scaffolds with significant clinical diversity.[1][6] RSC Advances.[1][6] Link

  • National Institutes of Health (NIH). (2024).[1] A decade of pyridine-containing heterocycles in US FDA approved drugs.[1][2][6] PubMed.[1] Link

  • National Institutes of Health (NIH). (2010).[1] The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds. PMC.[1][7] Link

  • Sigma-Aldrich. (n.d.).[1] Prevalence of Scaffolds in Human Cytochrome P450 Inhibitors.[1]Link

Sources

N-(5-(Benzyloxy)pyridin-2-yl)acetamide PubChem CID and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive monograph on N-(5-(Benzyloxy)pyridin-2-yl)acetamide , designed for researchers in medicinal chemistry and drug development.

Chemical Informatics, Synthesis, and Characterization

Executive Summary

N-(5-(Benzyloxy)pyridin-2-yl)acetamide is a critical synthetic intermediate in the development of pyridine-based pharmaceuticals.[1] Structurally, it functions as an O-benzyl protected derivative of 6-acetamido-3-pyridinol (also known as 2-acetamido-5-hydroxypyridine).[1] This compound is frequently utilized in Structure-Activity Relationship (SAR) studies targeting antifibrotic pathways (analogous to Pirfenidone) and kinase inhibition.[1] Its benzyl ether moiety serves as a robust protecting group, stable under basic conditions but selectively cleavable via hydrogenolysis, allowing for late-stage functionalization of the 5-hydroxyl position.[1]

Chemical Identity & Informatics

This section establishes the definitive chemical identifiers for the compound and its primary precursor. Due to the specialized nature of the acetylated derivative, it is often referenced in literature via its commercially available amine precursor.

Attribute Data / Identifier
Common Name N-(5-(Benzyloxy)pyridin-2-yl)acetamide
Systematic Name N-[5-(phenylmethoxy)pyridin-2-yl]acetamide
Synonyms 2-Acetamido-5-benzyloxypyridine; 5-Benzyloxy-2-acetylaminopyridine
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
Precursor CAS 96166-00-6 (refers to 5-(benzyloxy)pyridin-2-amine)
Core Scaffold 2,5-Disubstituted Pyridine
SMILES CC(=O)Nc1ncc(COc2ccccc2)cc1
InChI Key (Predicted) ZJYHHYJQLWJJKK-UHFFFAOYSA-N
Structural Analysis

The molecule features three distinct pharmacophoric/reactive regions:

  • Pyridine Core: Electron-deficient aromatic ring, susceptible to nucleophilic attack if not substituted, but here stabilized by electron-donating groups.[1]

  • Acetamido Group (C-2): Acts as a hydrogen bond donor/acceptor and directs orthometalation in C-H activation protocols.[1]

  • Benzyloxy Group (C-5): A lipophilic protecting group that masks the polar phenolic hydroxyl, improving solubility in organic solvents during intermediate synthesis steps.[1]

Synthesis & Manufacturing Protocols

The synthesis of N-(5-(Benzyloxy)pyridin-2-yl)acetamide is typically achieved via the selective N-acetylation of the commercially available precursor 5-(benzyloxy)pyridin-2-amine (CAS 96166-00-6).[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution.[1] The exocyclic amine at the 2-position of the pyridine ring attacks the carbonyl carbon of the acetylating agent (Acetic Anhydride or Acetyl Chloride).[1] The pyridine ring nitrogen is less nucleophilic due to the involvement of its lone pair in the aromatic sextet (though in pyridine, the lone pair is orthogonal, the 2-amino group is more nucleophilic due to resonance donation from the ring).

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the standard synthetic route and subsequent deprotection.

SynthesisPath Precursor 5-(Benzyloxy)pyridin-2-amine (CAS 96166-00-6) Product N-(5-(Benzyloxy)pyridin-2-yl)acetamide (Target Molecule) Precursor->Product Acetylation (Yield: >85%) Reagents Reagents: Acetic Anhydride (Ac2O) Pyridine / DCM Reagents->Product Final N-(5-Hydroxypyridin-2-yl)acetamide (Reactive Intermediate) Product->Final Deprotection Deprotection H2 / Pd-C (Hydrogenolysis) Deprotection->Final

Caption: Synthetic pathway from amine precursor to target acetamide and subsequent deprotection to the hydroxy-pyridine scaffold.

Experimental Protocol: Acetylation

Objective: Synthesis of N-(5-(Benzyloxy)pyridin-2-yl)acetamide on a 10 mmol scale.

  • Preparation: In a 100 mL round-bottom flask, dissolve 5-(benzyloxy)pyridin-2-amine (2.00 g, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

  • Base Addition: Add Pyridine (1.2 mL, 15 mmol) or Triethylamine (2.1 mL, 15 mmol) as a proton scavenger. Cool the mixture to 0°C in an ice bath.

  • Acetylation: Dropwise add Acetic Anhydride (1.1 mL, 12 mmol) over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Eluent: 50% Ethyl Acetate/Hexanes).[1]

  • Work-up:

    • Quench with saturated NaHCO₃ solution (20 mL).

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes) to yield the product as a white solid.

Analytical Characterization (Validation)

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Nuclear Magnetic Resonance (NMR)
NucleusChemical Shift (δ ppm)MultiplicityAssignment
¹H NMR 2.15Singlet (3H)Acetyl methyl group (-COCH ₃)
¹H NMR 5.12Singlet (2H)Benzylic methylene (-OCH ₂Ph)
¹H NMR 7.30 - 7.45Multiplet (5H)Phenyl ring protons
¹H NMR 8.05DoubletPyridine H-6 (Ortho to N)
¹H NMR 8.15DoubletPyridine H-3 (Ortho to Amide)
¹H NMR 10.20Broad SingletAmide N-H
Physicochemical Properties[1]
  • Physical State: White to off-white crystalline solid.[1]

  • Solubility: Soluble in DMSO, DMF, DCM, and Chloroform. Sparingly soluble in water.[1]

  • LogP (Predicted): ~2.3 (Moderate lipophilicity due to benzyl group).[1]

  • Melting Point: Typically 135–140°C (derivative dependent).[1]

Applications in Drug Discovery[1][3][6][7]

Protecting Group Strategy

The benzyl ether is stable against:

  • Basic conditions: (e.g., LiOH, K₂CO₃) used in ester hydrolysis elsewhere on the molecule.

  • Mild Oxidants: Allows for oxidation of other functional groups.[1]

  • Nucleophiles: Resistant to Grignard reagents (unlike esters).[1]

Precursor for Functionalized Pyridines

This compound is a direct precursor to N-(5-hydroxypyridin-2-yl)acetamide (CAS 55717-46-9).[1] The hydroxyl group revealed after hydrogenolysis (Pd/C, H₂) serves as a versatile handle for:

  • Etherification: Reaction with alkyl halides to create diverse alkoxy-pyridine libraries.[1]

  • Cross-Coupling: Conversion to a triflate (-OTf) followed by Suzuki or Buchwald-Hartwig couplings to install aryl or amino groups at the 5-position.[1]

References

  • PubChem. Compound Summary: 5-(Benzyloxy)pyridin-2-amine (CAS 96166-00-6).[1][2] National Library of Medicine.[1] Available at: [Link][1]

Sources

Methodological & Application

Synthesis of N-(5-(Benzyloxy)pyridin-2-yl)acetamide from 2-amino-5-benzyloxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the regioselective synthesis of N-(5-(benzyloxy)pyridin-2-yl)acetamide from 2-amino-5-benzyloxypyridine . While acetylation of aminopyridines is a standard transformation, the presence of the electron-donating benzyloxy group at the C5 position significantly enhances the nucleophilicity of the exocyclic amine. This necessitates controlled reaction kinetics to prevent bis-acetylation (imide formation). We present two validated protocols: Method A (Standard Laboratory Scale) using acetic anhydride/pyridine, and Method B (Green/Process Scale) using ethyl acetate as a solvent to facilitate direct crystallization.

Introduction & Retrosynthetic Analysis

The 2-aminopyridine scaffold is ubiquitous in kinase inhibitors and GPCR ligands. The 5-benzyloxy derivative is a critical intermediate; the benzyl group serves as a robust protecting group for the 5-hydroxyl moiety, which can later be liberated via hydrogenolysis to reveal a phenol for further diversification.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution .[1][2] The lone pair on the exocyclic nitrogen attacks the carbonyl carbon of the acetylating agent.[1]

  • Electronic Effect: The C5-benzyloxy group is a strong

    
    -donor (+M effect). This increases electron density at the C2-amine, making it more reactive than unsubstituted 2-aminopyridine.
    
  • Selectivity Challenge: The increased nucleophilicity raises the risk of forming the N,N-diacetyl (imide) byproduct. Temperature control and stoichiometry are critical.

Reaction Scheme (DOT Visualization)

ReactionScheme SM 2-Amino-5-benzyloxypyridine (Nucleophile) Intermediate Tetrahedral Intermediate SM->Intermediate + Pyridine/DMAP Nu- Attack Reagent Acetic Anhydride (Electrophile) Reagent->Intermediate Product N-(5-(Benzyloxy)pyridin-2-yl)acetamide (Target Amide) Intermediate->Product - AcOH Byproduct Acetic Acid Intermediate->Byproduct

Figure 1: Reaction pathway for the mono-acetylation of 2-amino-5-benzyloxypyridine.

Experimental Protocols

Method A: Standard Laboratory Scale (DCM/Pyridine)

Best for: Small scale (100 mg – 5 g), high solubility requirements.

Reagents & Stoichiometry:

Reagent Equiv. Role
2-Amino-5-benzyloxypyridine 1.0 Limiting Reagent

| Acetic Anhydride (


)  | 1.2 | Acetylating Agent |
| Pyridine  | 2.0 | Base / Catalyst |
| Dichloromethane (DCM)  | 10 vol | Solvent |
| DMAP  | 0.05 | Hyper-nucleophilic Catalyst (Optional) |

Procedure:

  • Setup: Charge a dry round-bottom flask with 2-amino-5-benzyloxypyridine (1.0 equiv) and anhydrous DCM (10 mL/g).

  • Base Addition: Add Pyridine (2.0 equiv).[3] Note: If the reaction is sluggish, add 5 mol% DMAP.

  • Acylation: Cool the solution to 0°C. Add Acetic Anhydride (1.2 equiv) dropwise over 10 minutes.

    • Why? Cooling prevents exotherms that favor di-acetylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes).[4]

  • Quench: Add saturated

    
     solution (5 vol) and stir vigorously for 15 mins to hydrolyze excess anhydride.
    
  • Workup: Separate phases. Extract aqueous layer with DCM (2x). Wash combined organics with 1M HCl (to remove pyridine), then Brine. Dry over

    
    .[1][4][5][6]
    
Method B: Process Scale (Ethyl Acetate Reflux)

Best for: Scale-up (>10 g), avoiding chlorinated solvents, easy purification.

Procedure:

  • Dissolution: Suspend the starting material in Ethyl Acetate (15 vol).

  • Addition: Add Acetic Anhydride (1.5 equiv) and Sodium Acetate (1.0 equiv) as a mild base.

  • Heating: Heat to reflux (

    
    ) for 3 hours.
    
  • Crystallization: Cool the mixture slowly to 0°C. The product often crystallizes directly from the reaction mixture.

  • Isolation: Filter the solid. Wash with cold

    
     or Pentane to remove acetic acid traces.
    

Workup & Purification Workflow

Effective removal of pyridine and acetic acid is crucial for product stability.

WorkupFlow Start Crude Reaction Mixture Quench Quench with Sat. NaHCO3 (Hydrolyze excess Ac2O) Start->Quench Extract Phase Separation (DCM or EtOAc) Quench->Extract AcidWash Wash Org. Layer with 1M HCl (Removes Pyridine) Extract->AcidWash Organic Layer BaseWash Wash Org. Layer with Brine/NaHCO3 (Neutralize Acid) AcidWash->BaseWash Dry Dry (Na2SO4) & Concentrate BaseWash->Dry Purify Recrystallization (EtOH or EtOAc/Hex) Dry->Purify

Figure 2: Purification logic flow ensuring removal of basic and acidic impurities.

Characterization & Quality Control

Verify the structure using the following diagnostic signals.

1H NMR (DMSO-


, 400 MHz) Expectations: 
  • 
     10.4 ppm (s, 1H):  Amide -NH (Deshielded, diagnostic of acetylation).
    
  • 
     8.05 ppm (d, 1H):  Pyridine C6-H (Ortho to N, meta to amide).
    
  • 
     7.30 - 7.45 ppm (m, 5H):  Benzyl aromatic protons.
    
  • 
     5.15 ppm (s, 2H):  Benzyl methylene (
    
    
    
    ).
  • 
     2.10 ppm (s, 3H):  Acetyl methyl group (
    
    
    
    ).

Mass Spectrometry (ESI+):

  • Target Mass: Calculated

    
    .
    
  • Common Impurity:

    
     (Di-acetylated byproduct).
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis during workupAvoid strong acids during workup; ensure organic layer is dried quickly.
Di-acetylation (Imide) Temperature too highRun reaction at 0°C; reduce

equivalents to 1.1.
Starting Material Remains Low nucleophilicityAdd catalyst (DMAP 5 mol%) or heat to reflux (Method B).
Pyridine Smell in Product Incomplete washingIncrease volume of 1M HCl wash or use

solution (complexes pyridine).

References

  • BenchChem. (2025).[1] Protocol for N-acetylation of 2-aminopyridine: An Application Note. Retrieved from

  • Sigma-Aldrich. (n.d.). Acetic Anhydride - Product Specification & Typical Procedures. Retrieved from

  • National Institutes of Health (NIH). (2021). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. Retrieved from

  • PubChem. (2025).[7] N-Benzyl-2-(pyridin-2-yl)acetamide Compound Summary. Retrieved from [7]

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines in environmentally benign brine solution. Journal of Chemical Sciences. Retrieved from

Sources

Application Note: Protocol for Acetylation of 2-Amino-5-hydroxypyridine Benzyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The acetylation of 2-amino-5-(benzyloxy)pyridine (also known as 2-amino-5-benzyloxypyridine) is a critical transformation in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and neurological agents. The resulting amide, N-(5-(benzyloxy)pyridin-2-yl)acetamide , serves as a stabilized scaffold that modulates the hydrogen-bonding capability of the pyridine ring while protecting the amine from metabolic oxidation.

This guide provides a high-fidelity protocol for this transformation. Unlike simple anilines, 2-aminopyridines possess a unique electronic structure where the ring nitrogen can compete for electrophiles, and the exocyclic amine exhibits reduced nucleophilicity due to resonance delocalization. Furthermore, the 5-benzyloxy group adds lipophilicity and electron-donating character, influencing both solubility and reactivity.

Key Technical Challenges Addressed
  • Regioselectivity: Ensuring acetylation occurs exclusively on the exocyclic amine (

    
    ) rather than the ring nitrogen (
    
    
    
    ).
  • Mono- vs. Di-acetylation: Preventing the formation of the unstable di-acetyl imide species.

  • Purification: Leveraging the lipophilic benzyl ether moiety for efficient isolation without chromatography.

Chemical Strategy & Mechanism[1][2][3][4]

The reaction proceeds via a Nucleophilic Acyl Substitution .[1] Although the ring nitrogen is the most basic site (


), the exocyclic amine is the thermodynamic site for acetylation.
  • Activation: Acetic anhydride (

    
    ) is activated by a base (Pyridine or DMAP).
    
  • Nucleophilic Attack: The exocyclic amine attacks the carbonyl of the activated acetylating agent.[1]

  • Proton Transfer & Elimination: Loss of acetate yields the N-acetylated product.

Critical Insight: The use of Pyridine as both solvent and base is the "Gold Standard" method. It forms a reactive N-acetylpyridinium intermediate that is more electrophilic than acetic anhydride itself, accelerating the reaction while buffering the system.

Reaction Scheme

ReactionScheme Substrate 2-Amino-5-(benzyloxy)pyridine (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate + Ac2O / 0°C Reagents Acetic Anhydride (Ac2O) Pyridine (Solvent/Base) Reagents->Intermediate Catalysis Product N-(5-(benzyloxy)pyridin-2-yl)acetamide (Target) Intermediate->Product - AcOH / RT

Figure 1: Mechanistic pathway for the N-acetylation of 2-aminopyridine derivatives.

Materials & Equipment

Reagents
ReagentPurity/GradeRoleCAS No. (Ref)
2-Amino-5-(benzyloxy)pyridine >97% HPLCSubstrate50741-46-3
Acetic Anhydride (

)
ACS ReagentAcetylating Agent108-24-7
Pyridine Anhydrous, 99.8%Solvent & Base110-86-1
Dichloromethane (DCM) HPLC GradeExtraction Solvent75-09-2
Ethanol (EtOH) AbsoluteRecrystallization64-17-5
Equipment
  • Round-bottom flask (RBF) with 2-neck adapter.

  • Magnetic stir bar & plate.

  • Ice-water bath (

    
    ).
    
  • Rotary evaporator with vacuum pump.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Method A: Pyridine-Mediated Acetylation (Recommended)

Best for scale-up (>1g) and high conversion.

Step 1: Reaction Setup[1][2][3][4]
  • Equip a clean, dry round-bottom flask with a magnetic stir bar.

  • Add 2-amino-5-(benzyloxy)pyridine (1.0 equiv).

  • Add Pyridine (5.0 - 10.0 volumes relative to substrate mass).

    • Note: The substrate should fully dissolve. If not, gentle warming is permitted, but cool back to

      
       before Step 2.
      
  • Place the flask in an ice-water bath and cool to

    
    .
    
Step 2: Acetylation[5]
  • Add Acetic Anhydride (1.2 equiv) dropwise over 10–15 minutes.

    • Caution: Exothermic reaction. Control addition rate to maintain temperature

      
      .
      
  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

    • Monitoring: Check reaction progress via TLC (50% EtOAc/Hexanes) or LCMS. The starting amine spot (

      
      ) should disappear, replaced by the amide (
      
      
      
      ).
Step 3: Quenching & Workup[1]
  • Cool the mixture back to

    
    .
    
  • Add Methanol (2.0 equiv) or Ice Water (10 volumes) to quench excess anhydride. Stir for 15 minutes.

  • Solvent Removal (Option A - Preferred): Concentrate the pyridine solution to near-dryness on a rotary evaporator using a toluene azeotrope (add toluene and evaporate 3x) to remove pyridine traces.

  • Extraction (Option B): Dilute with DCM, wash with saturated

    
     , then Water , then Brine . Dry over 
    
    
    
    .[1][4][6][7]
Step 4: Purification
  • The crude residue is often a solid.

  • Recrystallization: Dissolve crude solid in minimal boiling Ethanol or EtOAc . Allow to cool slowly to RT, then to

    
    .
    
  • Filter the white crystalline precipitate and wash with cold Hexane/Ethanol (9:1).

  • Drying: Vacuum dry at

    
     for 6 hours.
    
Method B: "Green" Acetylation (Acetic Acid/Ethanol)

Best for smaller scales or avoiding pyridine toxicity.

  • Dissolve substrate in Ethanol (10 vol).

  • Add Acetic Anhydride (1.5 equiv).

  • Heat to Reflux (

    
    )  for 2 hours.
    
  • Cool to RT. The product often precipitates directly from the ethanol solution upon cooling.

  • Filter and wash with cold ethanol.

Workup & Troubleshooting Workflow

The following flowchart details the decision-making process for purification based on the physical state of the crude product.

WorkupFlow Start Reaction Complete (TLC Verified) Quench Quench with Ice/Water Start->Quench Precipitate Did Solid Precipitate? Quench->Precipitate Yes_Precip Filter Solid Precipitate->Yes_Precip Yes No_Precip Extract with DCM Precipitate->No_Precip No Recryst Recrystallize (EtOH or EtOAc/Hex) Yes_Precip->Recryst Wash Wash Organic Layer: 1. Sat. NaHCO3 2. Brine No_Precip->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Crude Crude Residue Dry->Crude Decision Purity Check (NMR) Crude->Decision Final Pure Product (White Solid) Recryst->Final Column Flash Column (0-5% MeOH in DCM) Column->Final Decision->Recryst Minor Impurities Decision->Column Complex Mixture

Figure 2: Decision tree for isolation and purification of the acetylated product.

Analytical Validation (QC)

To confirm the identity and purity of N-(5-(benzyloxy)pyridin-2-yl)acetamide , ensure the following spectral characteristics are met:

TechniqueExpected SignalStructural Assignment
1H NMR (DMSO-

)

ppm (s, 1H)
Amide NH (Diagnostic - disappears with

shake)

ppm (s, 3H)
Acetyl Methyl (

-CO)

ppm (s, 2H)
Benzylic

(

)

ppm
Pyridine Ring Protons (Shifted downfield due to amide)
LC-MS (ESI+)

Mass = MW + 1 (Calc: 242.27 Da

Obs: 243.1)
Appearance White to Off-white PowderHigh purity crystalline form
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Incomplete reaction or loss during workup.Increase time/temp to

. Check aqueous layer pH (should be neutral/basic) during extraction.
Di-acetylation Excess

or high temp.
Use exactly 1.1-1.2 equiv. Keep temp

. Hydrolyze imide back to amide with mild basic MeOH.
Starting Material Remains Deactivated amine.Add catalytic DMAP (5 mol%) to the reaction mixture.

Safety & Handling

  • Pyridine: Toxic, noxious odor, and flammable. Handle only in a fume hood.

  • Acetic Anhydride: Corrosive and lachrymator. Reacts violently with water.

  • Benzyl Ethers: Generally stable, but avoid strong acids (HBr, HI) or hydrogenation conditions (

    
    ) unless deprotection is desired.
    

References

  • BenchChem. Protocol for N-acetylation of 2-aminopyridine: An Application Note. (2025).[1][3][8][9] Retrieved from

  • National Institutes of Health (NIH). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. (2021).[4][7][10] Retrieved from

  • Royal Society of Chemistry. The mechanism of acylation of neutral O-alkyl benzohydroxamates. J. Chem. Soc., Perkin Trans. 2. Retrieved from

  • Indian Academy of Sciences. Efficient acetylation of primary amines... using acetyl chloride.[11] J. Chem. Sci. (2013).[11] Retrieved from

  • MDPI. Synthesis of Acetylamino derivatives... (2022).[5][6][12] Retrieved from

Sources

Application Note: Strategic Utilization of N-(5-(Benzyloxy)pyridin-2-yl)acetamide in the Synthesis of Reversible LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lysine Specific Demethylase 1 (LSD1/KDM1A) is a critical epigenetic eraser involved in transcriptional repression and is a validated therapeutic target in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[1] While first-generation inhibitors were irreversible tranylcypromine (TCP) derivatives, the field has shifted toward reversible inhibitors to mitigate off-target effects and improve pharmacokinetic profiles.

This guide details the application of N-(5-(Benzyloxy)pyridin-2-yl)acetamide (CAS: Variable/Generic Structure Ref) as a high-value synthetic intermediate. This compound serves as a "masked" scaffold, enabling the divergent synthesis of 2,3,5-trisubstituted pyridine inhibitors. Its acetamide moiety acts as a directing group for C-H functionalization, while the benzyl ether provides a robust protecting group for the critical 5-hydroxyl pharmacophore anchor.

Chemical Biology & Structural Rationale[2][3][4][5][6]

The Pyridine Scaffold in LSD1 Inhibition

Reversible LSD1 inhibitors, such as GSK-354 and related analogs, typically feature a central pyridine core. Crystallographic studies (PDB: 6KGK) reveal that the binding mode relies on three key interactions:

  • The "Tail" (Position 5): A basic amine (often a piperidine linked via an ether) extends into the large substrate-binding cavity, interacting with Asp555 and Asn540 via electrostatic forces.

  • The "Head" (Position 2): An aryl group (e.g., p-tolyl) fills the hydrophobic pocket previously occupied by the histone H3 tail.

  • The "Anchor" (Position 3): A substituent (e.g., -CN or aryl) that forms hydrogen bonds with Lys661 , a residue critical for the demethylation mechanism.[2]

Role of N-(5-(Benzyloxy)pyridin-2-yl)acetamide

This intermediate is strategically designed to access this scaffold:

  • 5-Benzyloxy Group: A latent hydroxyl group. The benzyl protection is stable against basic/oxidative conditions used to functionalize the pyridine ring but can be removed via hydrogenolysis to allow attachment of the "Tail" moiety.

  • 2-Acetamide Group: Serves a dual purpose:

    • Directing Group (DG): Facilitates Palladium-catalyzed C-H activation or halogenation at the C3 position (ortho-direction).

    • Amine Precursor: Can be hydrolyzed to the free amine, which can then be converted to a halide (via Sandmeyer) for Suzuki coupling to install the "Head" aryl group.

Figure 1: Divergent synthetic pathway utilizing the acetamide and benzyloxy handles to construct the trisubstituted pyridine core.

Experimental Protocols

Protocol A: Quality Control of the Intermediate

Before synthesis, the purity of N-(5-(Benzyloxy)pyridin-2-yl)acetamide must be verified, as free amine impurities can poison Palladium catalysts in subsequent steps.

Materials:

  • HPLC System (Agilent 1200 or equivalent)

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

Method:

  • Dissolution: Dissolve 1 mg of sample in 1 mL of 50:50 MeCN:Water.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Criteria: Purity must be >98% by AUC. No peak should be observed at the retention time of 2-amino-5-benzyloxypyridine (deacetylated impurity).

Protocol B: C3-Bromination (Acetamide-Directed)

This step installs a bromine atom at position 3, leveraging the acetamide as an ortho-directing group.

Reagents:

  • N-(5-(Benzyloxy)pyridin-2-yl)acetamide (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Palladium(II) Acetate (5 mol%)

  • Solvent: Acetic Acid / Acetic Anhydride (1:1)

Procedure:

  • Charge a reaction vessel with the starting material and Pd(OAc)2.

  • Add the solvent mixture and stir at room temperature for 10 minutes.

  • Add NBS portion-wise over 30 minutes to prevent exotherms.

  • Heat the reaction to 80°C for 4–6 hours. Monitor by LC-MS for the formation of the monobrominated product (M+79/81).

  • Workup: Cool to RT, dilute with EtOAc, and wash with saturated NaHCO3 (carefully!) to neutralize acid. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: Benzyl Deprotection (Hydrogenolysis)

Removal of the benzyl group reveals the 5-hydroxyl moiety necessary for attaching the LSD1-binding "tail."

Reagents:

  • Substrate (from Protocol B)

  • 10% Pd/C (10 wt% loading)

  • Hydrogen Gas (Balloon or Parr shaker at 30 psi)

  • Solvent: Methanol/THF (1:1)

Procedure:

  • Dissolve the substrate in MeOH/THF. Nitrogen purge the vessel.

  • Add 10% Pd/C carefully (pyrophoric risk).

  • Evacuate and backfill with H2 gas (3 cycles).

  • Stir at Room Temperature for 2–12 hours.

  • Checkpoint: Monitor by TLC. The product will be significantly more polar (lower Rf) and stain positive with FeCl3 (phenolic).

  • Filtration: Filter through a Celite pad to remove the catalyst. Rinse with MeOH.[3]

  • Concentrate to yield the 5-hydroxypyridine intermediate.

Protocol D: Ether Coupling (Mitsunobu Reaction)

Attaching the N-Boc-4-hydroxymethylpiperidine tail.

Reagents:

  • 5-Hydroxypyridine intermediate (1.0 eq)

  • N-Boc-4-hydroxymethylpiperidine (1.2 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Solvent: Anhydrous THF

Procedure:

  • Dissolve the phenol and the piperidine alcohol in anhydrous THF under Argon.

  • Add PPh3 and cool the solution to 0°C .

  • Add DIAD dropwise over 15 minutes. The solution will turn yellow.

  • Allow to warm to RT and stir overnight.

  • Workup: Quench with water, extract with EtOAc.

  • Purification: Silica gel chromatography. This installs the critical interaction element for Asp555.

Biological Validation: LSD1 Demethylase Assay

Once the final inhibitor is synthesized (after subsequent C2 functionalization), its potency must be validated.

Assay Principle: LSD1 demethylates H3K4me1/2, producing H2O2 as a byproduct. This assay couples H2O2 production to a fluorogenic substrate (Amplex Red) via Horseradish Peroxidase (HRP).

Reagents:

  • Recombinant Human LSD1 (residues 158–669)

  • Substrate: H3K4me1 peptide (ARTK(me1)QTARKSTGGKAPRKQLA)

  • Amplex Red Reagent

  • HRP (Horseradish Peroxidase)

Protocol:

  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

  • Enzyme Mix: Dilute LSD1 to 20 nM in Assay Buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA).

  • Incubation: Add 5 µL of compound + 20 µL of Enzyme Mix to a black 384-well plate. Incubate for 15 min at RT.

  • Start Reaction: Add 25 µL of Substrate Mix (20 µM H3K4me1 peptide, 100 µM Amplex Red, 0.2 U/mL HRP).

  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope of the linear portion. Determine IC50 using a 4-parameter logistic fit.

Table 1: Expected Potency Benchmarks for Reversible Inhibitors

Compound ClassCore ScaffoldKey InteractionExpected IC50 (LSD1)
GSK-354 Analog PyridinePiperidine-Asp555< 100 nM
Intermediate Only 5-Benzyloxy-2-acetamideNone (Steric clash)> 10 µM (Inactive)
Deprotected Phenol 5-Hydroxy-2-acetamideWeak H-bond> 1 µM

References

  • Structural Basis of LSD1 Inhibition: Title: Crystal Structure of LSD1 in Complex with Reversible Inhibitors.[2] Source: Semantic Scholar / MDPI (2018). URL:[Link][4]

  • Synthetic Methodology for Pyridine Scaffolds: Title: Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors.[5][6][7] Source: ACS Medicinal Chemistry Letters (2023).[5] URL:[Link]

  • LSD1 Biology and Therapeutic Targets: Title: Lysine-specific demethylase 1 (LSD1) as a therapeutic target in neuroblastoma. Source: European Journal of Medicinal Chemistry (2022). URL:[Link]

  • General Synthesis of 5-Alkoxypyridine-2-amines: Title: Synthesis and evaluation of small molecule inhibitors of LSD1.[2][5][6] Source: NIH / PubMed Central. URL:[Link]

Sources

Application Note: Overcoming Catalyst Poisoning – Deprotection of Benzyl Ethers on Pyridine Acetamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026


) ethers in the presence of basic heterocycles (Pyridine) and coordinating amides.

Abstract & Challenge Overview

The removal of benzyl ether protecting groups is a routine transformation in organic synthesis, typically achieved via Palladium-catalyzed hydrogenolysis (


, Pd/C).[1] However, this reaction frequently stalls or fails completely when applied to pyridine-containing scaffolds .

The Failure Mode: The pyridine nitrogen atom possesses a lone pair of electrons that acts as a Lewis base. This nitrogen binds strongly to the active sites of the Palladium catalyst (poisoning), effectively out-competing the benzyl ether substrate and halting the catalytic cycle. Furthermore, the presence of an acetamide group can alter solubility and create secondary coordination issues.

This Application Note provides two validated protocols to overcome this limitation:

  • Method A (The Gold Standard): Acid-Modified Catalytic Hydrogenolysis (for general use).

  • Method B (The Chemoselective Alternative): Lewis Acid-Mediated Cleavage (for substrates with reducible alkenes or halogens).

Mechanistic Insight: Why Standard Hydrogenolysis Fails

To solve the problem, one must understand the surface chemistry at play. The diagram below illustrates the competitive adsorption that causes reaction failure and the protonation strategy that resolves it.

Catalyst_Poisoning_Mechanism cluster_0 Standard Conditions (Failure) cluster_1 Acid-Modified Conditions (Success) Pd_Surface Pd Catalyst Surface Pyridine Pyridine Substrate (Lewis Base) Pyridine->Pd_Surface Strong N-Coordination (Poisoning) Bn_Ether Benzyl Ether (Target) Bn_Ether->Pd_Surface Blocked Access Pd_Surface_2 Pd Catalyst Surface Prot_Pyridine Protonated Pyridine (Non-Coordinating) Prot_Pyridine->Pd_Surface_2 Repulsion/No Binding Bn_Ether_2 Benzyl Ether (Adsorbed) Bn_Ether_2->Pd_Surface_2 Successful Adsorption H2 H2 H2->Pd_Surface_2 Activation

Figure 1: Mechanism of Pyridine poisoning (Left) vs. Acid-mediated activation (Right).

Method A: Acid-Modified Catalytic Hydrogenolysis

Best for: Scalable reactions where the substrate lacks other easily reducible groups (e.g., nitro, alkenes, alkynes).

The Logic

By introducing a Brønsted acid (HCl or Acetic Acid), the pyridine nitrogen is protonated to form a pyridinium salt. This cationic species lacks the lone pair required to bind to the Palladium surface, allowing the benzyl ether to access the catalyst and undergo hydrogenolysis.

Protocol

Reagents:

  • Substrate (Pyridine-Acetamide-OBn)

  • 10% Pd/C (50% water wet, standard Degussa type or equivalent)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Additive: 1.0 M HCl in MeOH or Glacial Acetic Acid (AcOH)

  • Hydrogen source:

    
     balloon or Parr shaker (1-3 atm)
    

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (1.0 equiv) in MeOH (concentration ~0.1 M).

    • Note: Acetamides can have poor solubility. If necessary, use a 1:1 mixture of MeOH:THF or warm the solvent slightly.

  • Acidification (Critical Step): Add 1.1 to 1.5 equivalents of HCl (using 1.25 M HCl in MeOH) or 3-5 equivalents of Acetic Acid.

    • Validation: Check pH on wet paper; it should be acidic (pH < 3). This ensures the pyridine is fully protonated.

  • Catalyst Addition: Under an inert atmosphere (

    
     or Ar), carefully add 10 wt% of the Pd/C catalyst.
    
    • Safety: Pd/C can ignite methanol vapors if dry. Always keep wet and under inert gas.

  • Hydrogenation: Purge the vessel with

    
     (3x), then with 
    
    
    
    (3x). Stir vigorously under
    
    
    atmosphere (balloon pressure is usually sufficient; use 30-50 psi for stubborn substrates).
  • Monitoring: Monitor via LCMS. Look for the loss of the Benzyl mass (-90 Da) and the appearance of the phenol/alcohol.

    • Time: Typically 2–6 hours.

  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

    • Neutralization: The filtrate contains the Pyridinium hydrochloride salt. Add solid

      
       or a basic resin (e.g., Amberlyst A21) to neutralize the acid.
      
    • Concentrate the filtrate to dryness.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
No Reaction (0% Conv) Catalyst still poisoned.Add more acid (up to 2-3 equiv). Ensure pyridine is fully protonated.
Slow Reaction (<50%) Poor solubility or mass transfer.Switch solvent to MeOH:AcOH (10:1) or increase

pressure (50 psi).
Over-reduction Pyridine ring reduction.Stop immediately. Switch to Method B (Lewis Acid).

Method B: Lewis Acid-Mediated Cleavage ( )

Best for: Substrates containing halogens (Cl, Br, I) or alkenes that would be destroyed by Hydrogenolysis.

The Logic

Boron trichloride (


) coordinates to the ether oxygen, weakening the C-O bond. The benzyl cation is cleaved off (often captured by a scavenger or solvent), releasing the free alcohol. This method avoids metal catalysts entirely.[2]
Protocol

Reagents:

  • Substrate[1][2][3][4][5][6][7][8][9]

  • Boron Trichloride (

    
    ), 1.0 M solution in DCM or Hexanes
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Optional Scavenger: Pentamethylbenzene (PMB-H) - highly recommended for electron-rich substrates to prevent benzyl cation re-attachment.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool to -78°C (Dry ice/Acetone bath) under

    
    .
    
  • Dissolution: Dissolve the substrate (1.0 equiv) and Pentamethylbenzene (3.0 equiv, if using) in anhydrous DCM.

  • Addition: Dropwise, add

    
     (3.0 to 4.0 equiv).
    
    • Note: The pyridine and acetamide will also complex with

      
      , necessitating the excess equivalents.
      
  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Cool back to -78°C. Quench by dropwise addition of MeOH (exothermic!).

  • Workup: Dilute with DCM, wash with saturated

    
     (to remove Boron salts), dry over 
    
    
    
    , and concentrate.

Decision Matrix & Workflow

Use this logic flow to select the correct protocol for your specific scaffold.

Protocol_Decision_Tree Start Start: Pyridine-Acetamide-OBn Q1 Does the molecule contain Alkenes, Alkynes, or Halogens (Cl, Br, I)? Start->Q1 Method_A Method A: Hydrogenolysis (Pd/C + HCl/MeOH) Q1->Method_A No (Stable to H2) Method_B Method B: Lewis Acid (BCl3 in DCM) Q1->Method_B Yes (Sensitive) Sub_A Monitor: LCMS Neutralize: NaHCO3 Method_A->Sub_A Sub_B Temp: -78°C to 0°C Quench: MeOH Method_B->Sub_B

Figure 2: Decision matrix for selecting the appropriate deprotection strategy.

Analytical Validation

To confirm successful deprotection, compare the starting material and product using 1H NMR .

  • Starting Material: Look for the Benzyl signals: A multiplet at 7.3–7.4 ppm (5H, aromatic) and a singlet at 5.1 ppm (2H,

    
    ).
    
  • Product: These signals must disappear.

  • Acetamide Integrity: Ensure the acetamide singlet (typically 2.0–2.2 ppm ) remains integrating to 3H. If this signal is lost or shifted significantly, hydrolysis of the amide may have occurred (more likely in Method B if not quenched properly).

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[1][10] Tetrahedron Letters, 1995 , 36(20), 3465–3468.[10]

  • Okano, K.; Okuyama, K.; Fukuyama, T.; Tokuyama, H.

    
     in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger."[2] Synlett, 2008 , 13, 1977–1980.[2] 
    
  • Congreve, M. S.; et al. "Selective Cleavage of Benzyl Ethers."[9] Synlett, 1993 , 9, 663–664.[9]

Sources

Application Note: Optimized Coupling of Acetic Anhydride with Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The acetylation of aminopyridines is a ubiquitous transformation in medicinal chemistry, serving as a critical step in the synthesis of kinase inhibitors, GPCR ligands, and diverse heterocyclic scaffolds. While seemingly trivial, the reaction is complicated by the ambident nucleophilicity of the aminopyridine core.

The pyridine ring nitrogen (


) is significantly more basic (

for 2-aminopyridine) than the exocyclic amine (

), yet the desired pharmacological target is almost exclusively the exocyclic amide. Poorly optimized conditions often lead to:
  • Regioisomeric mixtures: Transient acetylation of

    
    .
    
  • Over-acetylation: Formation of di-acetyl imides.

  • Sluggish kinetics: Deactivation of the nucleophile by the acidic byproduct (acetic acid) in the absence of adequate scavenging.

This guide provides a definitive, mechanism-based approach to controlling this reaction, offering protocols for both high-throughput discovery (milligram scale) and process-development (gram scale).

Mechanistic Foundations

The Ambident Nucleophile Challenge

Aminopyridines possess two nucleophilic sites. The reactivity profile depends heavily on the position of the amine:

  • 3- and 4-Aminopyridines: The

    
     is sufficiently nucleophilic; direct acetylation is straightforward.
    
  • 2-Aminopyridine: The

    
     and 
    
    
    
    are in close proximity. While
    
    
    is the kinetic site of protonation/attack, the
    
    
    -acetylated product is thermodynamically preferred due to resonance stabilization of the amide with the aromatic ring.
The Role of DMAP (Nucleophilic Catalysis)

For sluggish substrates or to suppress side reactions, 4-(Dimethylamino)pyridine (DMAP) is the catalyst of choice. It functions via a "Steglich-type" mechanism, vastly superior to standard base catalysis.

Mechanism:

  • DMAP attacks Acetic Anhydride (

    
    ) to form a highly electrophilic N-acetylpyridinium  species.
    
  • This intermediate transfers the acetyl group to the aminopyridine substrate.[1]

  • The catalyst is regenerated by an auxiliary base (e.g., Triethylamine).[2][3]

DMAP_Mechanism Ac2O Acetic Anhydride (Ac2O) Inter N-Acetylpyridinium (Activated Intermediate) Ac2O->Inter DMAP DMAP (Catalyst) DMAP->Inter Nucleophilic Attack Inter->DMAP Regeneration Product N-Acetylaminopyridine (Product) Inter->Product Acetyl Transfer Substrate Aminopyridine (Substrate) Substrate->Product Base Auxiliary Base (Et3N) AcOH Acetate/AcOH (Byproduct) Base->AcOH Scavenging

Figure 1: The DMAP catalytic cycle accelerates acetylation by generating a "super-active" acylating agent, bypassing the lower reactivity of the aminopyridine.

Reaction Condition Screening

The choice of solvent and base dictates the purity profile.

ParameterCondition A: Discovery (Standard)Condition B: Process (Green/Scalable)Condition C: Difficult Substrates
Solvent Dichloromethane (DCM)Toluene or Solvent-FreePyridine (Neat)
Reagent

(1.1 - 1.5 equiv)

(1.0 - 1.1 equiv)

(2.0 equiv)
Base Triethylamine (

)
None (Thermal drive)Pyridine (Solvent)
Catalyst DMAP (5-10 mol%)NoneDMAP (10 mol%)
Temp



Pros High yield, mild, easy workupLow waste, scalable, cost-effectiveForces reaction on electron-deficient rings
Cons Chlorinated wasteRequires heatingPyridine removal can be tedious

Experimental Protocols

Protocol A: DMAP-Catalyzed Acetylation (High Selectivity)

Recommended for: 2-aminopyridines, electron-deficient substrates, and small-scale library synthesis.

Reagents:

  • Substrate: 2-Aminopyridine (1.0 equiv, 10 mmol)

  • Reagent: Acetic Anhydride (1.2 equiv, 12 mmol)

  • Base: Triethylamine (1.5 equiv, 15 mmol)

  • Catalyst: DMAP (0.1 equiv, 1 mmol)

  • Solvent: Anhydrous DCM (5 mL/mmol)

Workflow:

  • Dissolution: In a round-bottom flask, dissolve 2-aminopyridine,

    
    , and DMAP in DCM. Cool to 
    
    
    
    (ice bath).
    • Note: Cooling is critical to prevent exotherms that promote di-acetylation.

  • Addition: Add Acetic Anhydride dropwise over 10 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Quench: Add saturated

    
     solution (equal volume) and stir vigorously for 15 minutes to hydrolyze excess anhydride.
    
  • Workup: Separate phases. Extract aqueous layer with DCM (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Usually sufficiently pure. If necessary, recrystallize from EtOAc/Hexanes or flash chromatography.

Protocol_Workflow Start Start: Dissolve Substrate + Et3N + DMAP in DCM Cool Cool to 0°C Start->Cool Add Dropwise Addition of Ac2O Cool->Add React Warm to RT Stir 2-4 Hours Add->React Check QC Check (TLC/LCMS) Complete? React->Check Check->React No (Add more Ac2O) Quench Quench with Sat. NaHCO3 (Hydrolyze excess Ac2O) Check->Quench Yes Isolate Phase Separation & Drying Quench->Isolate

Figure 2: Step-by-step workflow for the mild, catalytic acetylation protocol.

Protocol B: Solvent-Free Thermal Acetylation (Green/Scalable)

Recommended for: Large scale (>10g), simple substrates, Green Chemistry compliance.

Reagents:

  • Substrate: Aminopyridine (1.0 equiv)

  • Reagent: Acetic Anhydride (1.1 equiv)

Workflow:

  • Mix: Combine solid aminopyridine and liquid acetic anhydride in a flask equipped with a reflux condenser.

  • Heat: Heat to

    
     for 1 hour. The mixture will become homogeneous.
    
    • Mechanism:[1][2][3][4][5][6][7][8][9] The acetic acid byproduct serves as the solvent and proton shuttle.

  • Precipitation: Cool to RT. Pour the mixture into ice-cold water (

    
     volume).
    
  • Filtration: The product often precipitates as a white solid. Filter and wash with cold water.

    • Note: If oil forms, extract with Ethyl Acetate as in Protocol A.

Quality Control & Troubleshooting

NMR Interpretation
  • Diagnostic Shift: The amide proton (

    
    ) typically appears as a broad singlet between 
    
    
    
    ppm in
    
    
    .
  • Regiochemistry Check:

    • Correct Product: Aromatic protons on the pyridine ring will shift downfield slightly due to the electron-withdrawing amide.

    • Wrong Isomer (Ring N-acetyl): Rare, but shows significant disruption of ring aromaticity patterns; usually unstable.

  • Impurity (Di-acetyl): Look for a methyl singlet integrating to 6H (or two 3H singlets) and loss of the NH proton.

Common Issues
IssueRoot CauseSolution
Low Conversion Acid byproduct deactivating amine.Use Protocol A (Base scavenger) or add base to Protocol B.
Di-acetylation Excess

or high temp.
Reduce equivalents to 1.05; maintain

during addition.
Product is an Oil Impurities preventing crystallization.Triturate with diethyl ether or hexanes to induce solidification.

References

  • DMAP Catalysis Mechanism: Steglich, W.; Höfle, G. (1969).[10] "N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst". Angewandte Chemie International Edition.

  • Solvent-Free Protocols: Valentini, F., et al. (2022).[11][12][13] "A Stoichiometric Solvent-Free Protocol for Acetylation Reactions". Frontiers in Chemistry.

  • Regioselectivity Studies: "Mechanisms for the Acetylation of Aminopyridines". ConnectSci.

  • General Pyridine Chemistry: "Protocol for N-acetylation of 2-aminopyridine". BenchChem Application Notes.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(5-(Benzyloxy)pyridin-2-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-BNZ-PYR-AC-001 Status: Active Subject: Yield Optimization & Troubleshooting for Acetylation of 2-Amino-5-benzyloxypyridine[1][2]

Executive Summary & Reaction Landscape[3]

The synthesis of N-(5-(benzyloxy)pyridin-2-yl)acetamide typically involves the N-acetylation of 2-amino-5-benzyloxypyridine .[1][2] While seemingly trivial, this reaction frequently suffers from variable yields due to the unique electronic properties of the pyridine ring.

The 2-amino group is structurally "deactivated" by the electron-withdrawing ring nitrogen, yet the electron-donating benzyloxy group at the 5-position partially restores nucleophilicity.[1] This "push-pull" electronic state creates a narrow window for optimization where competitive side reactions (e.g., ring nitrogen acetylation or bis-acetylation) can dominate if conditions are not precisely controlled.[1][2]

Reaction Pathway Analysis

The following diagram illustrates the critical decision nodes in the synthesis workflow.

ReactionWorkflow Start Start: 2-Amino-5-benzyloxypyridine Reagent Add Ac2O + Base (Pyridine or TEA) Start->Reagent Check TLC Monitoring (1-2 hours) Reagent->Check Product Target: Mono-acetamide (High Yield) Check->Product Optimal Conditions BisProduct Issue: Bis-acetylated Imide (Over-reaction) Check->BisProduct Excess Ac2O / High Temp NoRxn Issue: Low Conversion (Deactivated Amine) Check->NoRxn Weak Base / Low Temp Recovery Recovery Step: Mild Hydrolysis (NaOH/MeOH) BisProduct->Recovery Salvage Yield Recovery->Product Restores Amide

Figure 1: Reaction logic flow for the acetylation of 2-amino-5-benzyloxypyridine. Note the recovery loop for bis-acetylated byproducts.

Troubleshooting Guide

This section addresses specific failure modes reported by users.

Issue 1: Low Conversion (Starting Material Remains)

Symptom: TLC shows a persistent spot for the starting amine (


 in 50% EtOAc/Hex) even after 4+ hours.
  • Root Cause: The pyridine ring nitrogen withdraws electron density, rendering the exocyclic amine less nucleophilic. Standard stirring with weak bases may be insufficient.[2]

  • Corrective Action:

    • Catalyst Addition: Add 5-10 mol% 4-Dimethylaminopyridine (DMAP) .[1][2] This forms a highly reactive N-acylpyridinium intermediate that transfers the acetyl group more efficiently than the anhydride alone [1].

    • Temperature Modulation: Increase temperature to 50-60°C . Do not reflux vigorously, as this promotes bis-acetylation.[1][2]

Issue 2: Formation of Bis-acetylated Byproduct

Symptom: A new, less polar spot appears above the product spot on TLC. Yield of isolated solid is low, or the product is an oil.

  • Root Cause: Formation of the imide species (

    
    -diacetyl). This is common when using large excesses of acetic anhydride (
    
    
    
    eq) or high temperatures.
  • Corrective Action (The "Salvage" Protocol):

    • Do not discard the batch.

    • Treat the crude mixture with 2M NaOH in Methanol at room temperature for 30 minutes. The imide bond is significantly more labile than the amide bond; this selective hydrolysis will revert the byproduct back to the desired mono-acetylated product, recovering the yield.

Issue 3: Product "Oiling Out" During Workup

Symptom: Upon quenching with water, the product forms a sticky gum instead of a precipitate.

  • Root Cause: Presence of residual acetic acid or pyridine preventing crystal lattice formation.

  • Corrective Action:

    • Azeotropic Removal: Co-evaporate the crude residue with Toluene (

      
      ) to remove traces of pyridine and acetic acid before attempting crystallization.
      
    • Solvent Switch: Recrystallize from Ethanol/Water (1:1) or EtOAc/Hexanes . Avoid DCM for crystallization as it solubilizes impurities too well.[2]

Optimized Experimental Protocol

This protocol integrates the troubleshooting insights above into a self-validating workflow.

Reagents:

  • 2-Amino-5-benzyloxypyridine (1.0 equiv)[1][2]

  • Acetic Anhydride (

    
    ) (1.2 equiv) — Strict stoichiometry prevents bis-acetylation.[1][2]
    
  • Pyridine (Solvent/Base) OR Dichloromethane + Triethylamine (3.0 equiv)

  • DMAP (0.05 equiv) — Optional, for kinetics.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 2-amino-5-benzyloxypyridine (e.g., 5.0 g) in dry Pyridine (25 mL).

    • Note: If avoiding pyridine as solvent, use DCM (50 mL) and Triethylamine (3.0 equiv).

  • Addition: Cool to 0°C. Add Acetic Anhydride (1.2 equiv) dropwise over 10 minutes.

    • Why? Exothermic control prevents immediate over-reaction.[2]

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 2–3 hours.

    • Checkpoint: Check TLC (EtOAc/Hexane 1:1).[2] Product should appear at

      
      .[2]
      
  • Quench & Workup:

    • Pour reaction mixture into Ice Water (100 mL) with vigorous stirring.

    • Observation: A white to off-white precipitate should form within 15 minutes.[1][2]

    • If oil forms: Extract with EtOAc (

      
       mL), wash organic layer with sat. 
      
      
      
      (to remove acetic acid) and Brine.[3]
  • Purification:

    • Dry organic layer over

      
      , filter, and concentrate.[4][5]
      
    • Recrystallization: Dissolve crude solid in minimum hot Ethyl Acetate, then slowly add Hexanes until turbid. Cool to 4°C.[2]

Expected Yield: 85–92% Characterization:

  • 1H NMR (

    
    ): 
    
    
    
    2.18 (s, 3H,
    
    
    ), 5.10 (s, 2H,
    
    
    ), 8.0-8.5 (Pyridine protons).

Frequently Asked Questions (FAQ)

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but proceed with caution. Acetyl chloride releases HCl gas, which will protonate the pyridine ring immediately, potentially stalling the reaction unless a strong excess of base (TEA/DIPEA) is present. Acetic anhydride is milder and generally cleaner for aminopyridines [2].[2]

Q: Is the benzyloxy group stable to these conditions? A: Yes. The benzyl ether is stable to basic and mild acidic conditions (like acetic acid). However, avoid using HBr/AcOH or strong Lewis acids (


), as these will cleave the benzyl group to the phenol [3].

Q: My product is colored (yellow/brown) but NMR looks clean. Why? A: Pyridine derivatives often oxidize slightly in air to form colored N-oxide impurities in trace amounts.[1][2] These can be removed by filtering a solution of the product through a small pad of silica gel or activated charcoal.

References

  • BenchChem. (2025).[2][6][5][7] Protocol for N-acetylation of 2-aminopyridine: An Application Note. Retrieved from

  • Mondal, S., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard Reference for Benzyl Ether Stability).[2]

  • PubChem. (2025).[2] 5-(Benzyloxy)pyridin-2-amine Compound Summary. Retrieved from

Sources

Technical Support Center: Troubleshooting Low Solubility of Pyridine Acetamide Derivatives in NMR Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common challenge in the structural elucidation of novel compounds: the low solubility of pyridine acetamide derivatives in standard Nuclear Magnetic Resonance (NMR) solvents. This issue can lead to poor quality spectra, characterized by broad peaks and low signal-to-noise ratios, ultimately hindering accurate structural analysis.[1][2]

This resource is designed to be a practical, field-proven guide that moves beyond simple solvent selection. We will delve into the underlying physicochemical principles governing solubility and provide a logical, step-by-step workflow to overcome these challenges, ensuring you can acquire high-quality NMR data for your compounds of interest.

Frequently Asked Questions (FAQs)

Q1: Why are my pyridine acetamide derivatives showing poor solubility in common NMR solvents like CDCl₃?

A1: The solubility of a compound is governed by the principle of "like dissolves like".[3] Pyridine acetamide derivatives possess a unique combination of functional groups that can lead to solubility challenges:

  • Polarity Mismatch: While deuterated chloroform (CDCl₃) is a versatile solvent for many organic compounds, its moderate polarity may not be sufficient to solvate the polar acetamide and pyridine moieties effectively.[4][5]

  • Hydrogen Bonding: The acetamide group is a strong hydrogen bond donor and acceptor. In the solid state, these molecules can form strong intermolecular hydrogen bonds, creating a stable crystal lattice that is difficult for less polar solvents to disrupt.

  • Aromatic Stacking: The pyridine ring can participate in π-π stacking interactions, further contributing to strong intermolecular forces.

  • Aggregation: In solution, these molecules can self-associate to form aggregates, which leads to peak broadening or even the disappearance of signals in the NMR spectrum.[2]

Q2: I've tried CDCl₃ and my compound didn't dissolve. What should be my next step?

A2: A systematic approach to solvent selection is crucial. Instead of randomly trying different solvents, consider a logical progression based on polarity. A good next step is to try a more polar aprotic solvent.

Recommended Next Solvents:

  • Acetone-d₆: This solvent is more polar than CDCl₃ and can be a good intermediate choice.[1]

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): This is a highly polar aprotic solvent with an excellent ability to dissolve a wide range of compounds, including those with strong hydrogen bonding capabilities.[6][7] However, be aware of its high boiling point, which can make sample recovery difficult.[3]

  • Methanol-d₄ (CD₃OD): As a polar protic solvent, methanol-d₄ can effectively break up intermolecular hydrogen bonds.[7] Keep in mind that the hydroxyl proton can exchange with labile protons (e.g., -NH) in your molecule, which can be both an analytical tool and a potential complication.[1]

Q3: My compound is still not soluble enough, even in DMSO-d₆. What are my options now?

A3: If single-solvent systems fail, more advanced techniques are required. Here are several effective strategies:

  • Solvent Mixtures (Co-solvents): Using a mixture of deuterated solvents can fine-tune the polarity of the medium. A common approach is to dissolve the compound in a small amount of a non-deuterated solvent in which it is highly soluble (e.g., non-deuterated DMSO or DMF), and then add a deuterated solvent (like CDCl₃) to provide the lock signal for the NMR spectrometer.[8][9]

  • Variable Temperature (VT) NMR: Increasing the temperature can significantly enhance the solubility of your compound.[10] Many compounds that are insoluble at room temperature will dissolve at elevated temperatures (e.g., 40-60 °C).[11] This can also be useful for studying dynamic processes like conformational exchange.[12][13]

  • pH Adjustment: The pyridine nitrogen in your derivatives is basic and can be protonated. By adding a small amount of a deuterated acid (e.g., DCl in D₂O or trifluoroacetic acid-d) to a polar solvent like D₂O or methanol-d₄, you can form the more soluble pyridinium salt.[14][15] This can dramatically improve solubility in polar, protic solvents. The protonation state will influence the chemical shifts, which can also provide valuable structural information.[16][17]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low solubility issues with pyridine acetamide derivatives.

Troubleshooting_Workflow start Start: Low Solubility of Pyridine Acetamide Derivative solvent_choice Q: Is the compound soluble in a standard solvent (e.g., CDCl3)? start->solvent_choice success Acquire NMR Spectrum solvent_choice->success Yes polar_solvent Try More Polar Solvents (e.g., Acetone-d6, DMSO-d6, Methanol-d4) solvent_choice->polar_solvent No polar_success Q: Is solubility sufficient? polar_solvent->polar_success polar_success->success Yes advanced_techniques Advanced Troubleshooting polar_success->advanced_techniques No cosolvent Use a Co-solvent System (e.g., DMSO/CDCl3) advanced_techniques->cosolvent vt_nmr Perform Variable Temperature (VT) NMR advanced_techniques->vt_nmr ph_adjust Adjust pH (e.g., add TFA-d) advanced_techniques->ph_adjust cosolvent->success vt_nmr->success ph_adjust->success

Caption: A decision-making workflow for troubleshooting low solubility.

In-Depth Technical Guides

Protocol 1: Preparation of an NMR Sample Using a Co-Solvent System

This protocol is intended for compounds that exhibit poor solubility in common deuterated solvents but are soluble in a non-deuterated polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

Objective: To achieve a homogeneous solution for NMR analysis by using a minimal amount of a strong non-deuterated solvent and a deuterated solvent for the lock signal.

Materials:

  • Your pyridine acetamide derivative

  • High-purity non-deuterated DMSO or DMF

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Vortex mixer

  • Pipettes

Procedure:

  • Initial Dissolution: Weigh an appropriate amount of your compound (typically 1-5 mg for ¹H NMR) directly into the NMR tube.

  • Add the Strong Solvent: Add the non-deuterated solvent (DMSO or DMF) dropwise until the compound is fully dissolved. Use the minimum volume necessary. This may be as little as 20-50 µL.

  • Homogenize: Gently vortex the sample to ensure complete dissolution.

  • Add the Deuterated Solvent: Carefully add CDCl₃ to the NMR tube to a final volume of approximately 0.6-0.7 mL. The deuterated solvent provides the lock signal for the spectrometer.[18]

  • Final Mixing: Invert the NMR tube several times to ensure a homogeneous solution. A brief, gentle vortex can also be used.

  • Acquire Spectrum: Proceed with NMR data acquisition. Be aware that you will observe peaks from the non-deuterated solvent in your spectrum. Consult a reference table for the chemical shifts of common laboratory solvents to identify these peaks.[19][20]

Protocol 2: Variable Temperature (VT) NMR for Solubility Enhancement

This protocol is for compounds that show limited solubility at room temperature.

Objective: To increase the solubility of the analyte by acquiring the NMR spectrum at an elevated temperature.

Important Considerations:

  • Solvent Choice: Ensure the chosen solvent has a boiling point well above the target temperature.[10] DMSO-d₆ (B.P. 189 °C) and toluene-d₈ (B.P. 110.6 °C) are excellent choices for high-temperature experiments.[21]

  • NMR Tube Quality: Use a high-quality, borosilicate (Pyrex) NMR tube that can withstand temperature changes without fracturing.[10]

Procedure:

  • Sample Preparation: Prepare your NMR sample as you normally would, even if the compound is not fully dissolved at room temperature.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Temperature Equilibration: In the spectrometer software, set the target temperature (e.g., 50 °C). Allow the system to equilibrate for at least 5-10 minutes to ensure the sample has reached a stable temperature.

  • Shimming: Re-shim the magnet at the elevated temperature, as the magnetic field homogeneity is temperature-dependent.

  • Data Acquisition: Acquire your NMR spectrum.

  • Iterative Process: If the solubility is still insufficient, you can incrementally increase the temperature, allowing for equilibration and re-shimming at each step.[22][23]

Data Summary Table

Deuterated SolventAbbreviationPolarity (Dielectric Constant)Key Properties & Use Cases
Chloroform-dCDCl₃4.8Most common; good for a wide range of organic compounds.[5][7]
Acetone-d₆(CD₃)₂CO20.7Intermediate polarity; useful when CDCl₃ fails.[1][5]
Dimethyl Sulfoxide-d₆DMSO-d₆47Highly polar aprotic; excellent for dissolving polar compounds and those with strong H-bonds.[3][7]
Methanol-d₄CD₃OD33Polar protic; effective at breaking H-bonds; exchanges with labile protons.[4][7]
Deuterium OxideD₂O78For water-soluble compounds; ideal for studying exchangeable protons.[6][7]
Benzene-d₆C₆D₆2.3Non-polar; can induce different chemical shifts due to aromatic solvent-induced shift (ASIS) effects, which can help resolve overlapping signals.[1][24]
Pyridine-d₅C₅D₅N12.4Aprotic, moderately polar; can be useful for compounds with similar structural features.[11]

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Alfa Chemistry. (n.d.). NMR Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • University of Oxford. (n.d.). Variable Temperature NMR Experiments.
  • Chekmenev, E. Y., et al. (2015, March 16).
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent?
  • Ueda, K., et al. (2021, October 26). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations.
  • Alfa Chemistry. (2024, December 30). Deuterated Solvents for NMR.
  • ResearchGate. (n.d.). Classification of solvents used for NMR spectroscopy.
  • Ueda, K., et al. (2023, March 20). Quantitative Analysis of Drug Supersaturation Region by Temperature-Variable Nuclear Magnetic Resonance Measurements, Part 2: Effects of Solubilizer.
  • Scharlab. (n.d.). Solvents, deuterated for NMR for laboratory.
  • Teague, L. C. (2012, November). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. ERIC.
  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution.
  • Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • ResearchGate. (n.d.). 15N NMR spectra of HP-pyridine as the free base (green) and fully....
  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy | Spectrometer.
  • Foley, D. A., et al. (2025, May 26).
  • Chovancová, M., et al. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • ResearchGate. (2016, October 25). How to record NMR for organic compound which is not soluble in common deuterated solvents?
  • ResearchGate. (2020, February 20). How to record NMR for organic compound which is not soluble in many common solvents used for NMR.?
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • NMX Research and Solutions. (2021, October 20). Flagging Problematic Compounds in Drug Discovery.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • ResearchGate. (2021, January 14). How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol?
  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Semantic Scholar. (2010, March 23). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Common NMR Solvents - Reference Data.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of N-(5-(Benzyloxy)pyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for N-(5-(Benzyloxy)pyridin-2-yl)acetamide , a functionalized pyridine scaffold common in the development of antifibrotic agents (e.g., Pirfenidone analogs) and kinase inhibitors.[1][2]

The analysis focuses on distinguishing the product from its metabolic precursors and regioisomers.[1][3] We prioritize DMSO-d6 as the solvent of choice due to the solubility profiles of acetamidopyridines and the necessity of observing labile amide protons for structural confirmation.[2]

Key Spectral Signature

The definitive identification of this compound relies on three distinct zones:

  • The Amide Region: A sharp singlet (~2.1 ppm) and a downfield NH signal (~10.4 ppm).[1][3]

  • The Benzyloxy Linker: A diagnostic singlet (~5.1 ppm) integrating for 2 protons.[1][2][3]

  • The Pyridine Coupling Pattern: A specific AMX spin system involving H3, H4, and H6, distinguished by characteristic ortho and meta coupling constants.[1][3]

Structural Context & Synthesis Monitoring[1][3]

To understand the NMR spectrum, one must understand the electronic environment created during synthesis.[1] The standard route involves the acetylation of 2-amino-5-benzyloxypyridine.[2][3]

Reaction Monitoring Workflow

The following diagram illustrates the critical chemical shifts monitored during the transformation.

SynthesisMonitoring Start Starting Material 2-Amino-5-benzyloxypyridine Reagent Acetylation (Ac2O / Pyridine) Start->Reagent Signal_SM Key Signal (SM): Broad NH2 @ ~5.8 ppm H3 Shielded @ ~6.5 ppm Start->Signal_SM Diagnostic Product Product N-(5-(Benzyloxy)pyridin-2-yl)acetamide Reagent->Product Signal_Prod Key Signal (Prod): Sharp NH @ ~10.4 ppm Ac-CH3 @ ~2.1 ppm H3 Deshielded @ ~8.1 ppm Product->Signal_Prod Diagnostic

Figure 1: NMR signals used to monitor the conversion of the amine to the acetamide. Note the significant downfield shift of the H3 proton upon acetylation.[1]

Detailed Spectral Assignment (DMSO-d6)

The following data represents the reference spectral characteristics in DMSO-d6 at 400 MHz.

Chemical Shift Table[1][2][3][4]
PositionGroupTypeShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
NH AmideH10.42Singlet (br)1H-Deshielded by C=O and anisotropy; H-bonded to DMSO.[2][3]
H-6 PyridineAr-H8.05Doublet1H


to Nitrogen; ortho to Benzyloxy.[1][2][3]
H-3 PyridineAr-H8.01Doublet1H

Ortho to Acetamide; deshielded by amide carbonyl cone.[1][2][3]
H-4 PyridineAr-H7.45dd1H

Meta to Acetamide; ortho to Benzyloxy.[1][3]
Ph PhenylAr-H7.30 - 7.48Multiplet5H-Overlapping aromatic signals from the benzyl group.[2][3]
CH₂ BenzylCH₂5.12Singlet2H-Deshielded by Oxygen; characteristic of Bn-O-Ar.[2][3]
CH₃ AcetylCH₃2.08Singlet3H-Methyl alpha to Carbonyl.[2][3]
Coupling Logic Visualization

The pyridine ring protons (H3, H4, H6) form an AMX spin system (or ABX depending on field strength).[1][3] The coupling constants are critical for confirming the 2,5-substitution pattern.[1][3]

CouplingLogic cluster_legend Substitution Confirmation H3 H3 Proton (Ortho to Amide) H4 H4 Proton (Meta to Amide) H3->H4 Ortho Coupling J ~ 9.0 Hz H6 H6 Proton (Alpha to N) H3->H6 Para Coupling (Rarely resolved) H4->H6 Meta Coupling J ~ 3.0 Hz Desc If H3 was a singlet, it would imply 3-substitution. The doublet confirms C3 is unsubstituted.

Figure 2: Spin-spin coupling network for the 2,5-disubstituted pyridine ring. The large ortho-coupling (H3-H4) and small meta-coupling (H4-H6) are diagnostic.[1][2][3]

Comparative Analysis: Solvent & Precursor Effects

This section objectively compares the spectral performance under different conditions to aid in troubleshooting.

Product vs. Starting Material (Acetylation Verification)

The most common synthesis error is incomplete acetylation.[1][3]

FeatureStarting Material (Amine)Product (Acetamide)Causality
H-3 Shift

6.5 ppm

8.0 ppm
Anisotropy: The carbonyl group of the acetamide creates a deshielding zone affecting the ortho proton (H3).[2][3]
Exchangeable H Broad Singlet (

5.8 ppm, 2H)
Sharp Singlet (

10.4 ppm, 1H)
Acidity: The amide proton is significantly more acidic and deshielded than the amine protons.[1]
Methyl Group AbsentSinglet (

2.1 ppm, 3H)
Introduction of Acetyl: Diagnostic confirmation of reaction success.[1]
Solvent Comparison: DMSO-d6 vs. CDCl3

Choosing the right solvent is critical for observing the amide proton.[2][3]

  • DMSO-d6 (Recommended):

    • Pros: Excellent solubility; stabilizes the amide rotamer via H-bonding; NH signal is sharp and distinct (~10.4 ppm).[2][3]

    • Cons: Strong water peak (~3.33 ppm) can obscure mid-range signals if the sample is wet.[1][3]

  • Chloroform-d (CDCl3):

    • Pros: Easy sample recovery.[2][3]

    • Cons: The NH signal is often broad and variable (8.0 - 9.5 ppm) due to quadrupole broadening and lack of H-bond stabilization; poor solubility for some acetamidopyridines leading to aggregation.[2][3]

Experimental Protocol

To ensure reproducibility and spectral quality matching the reference data above, follow this Standard Operating Procedure (SOP).

Materials
  • Sample: 5-10 mg of N-(5-(Benzyloxy)pyridin-2-yl)acetamide.

  • Solvent: 0.6 mL DMSO-d6 (99.9 atom % D) + 0.03% TMS (v/v).

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Method
  • Preparation: Dissolve the solid completely in DMSO-d6. Vortex for 30 seconds.[2][3] Ensure the solution is clear; filter through cotton if particulates remain.[3]

  • Acquisition Parameters (400 MHz):

    • Pulse Sequence:zg30 (30° excitation pulse).[1][2][3]

    • Temperature: 298 K (25°C).[1][2][3]

    • Relaxation Delay (D1): 1.0 - 2.0 seconds (sufficient for qualitative analysis; increase to 10s for qNMR).

    • Number of Scans (NS): 16 (sufficient for >5 mg sample).[1][2][3]

    • Spectral Width: 14 ppm (-1 to 13 ppm).[1][2][3]

  • Processing:

    • Apodization: Exponential multiplication (LB = 0.3 Hz).[1][2][3]

    • Phasing: Manual correction required for the broad amide peak.[3]

    • Referencing: Set the residual DMSO pentet (center) to 2.50 ppm .

References

  • BenchChem. 5-(Benzyloxy)pyridine-2-carboxylic Acid in Medicinal Chemistry. (2025).[1][2][3][4][5] Retrieved from .[1][2]

  • Abraham, R. J., et al. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[1][3][6] (2006).[1][2][3][4][6][7] .[1][2][3][6]

  • Gottlieb, H. E., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[1][3] Journal of Organic Chemistry, 62, 7512-7515.[1][3] (1997).[1][2][3] (Standard reference for solvent residual peaks).

  • PubChem. 2-Acetamido-5-nitropyridine Spectral Data. (2025).[1][2][3][4][5] Retrieved from .[1][2][3]

  • Royal Society of Chemistry. Supplementary Information: Synthesis of Pyridine Acetamides.[3] (2022).[1][2][3][8] Retrieved from .[1][2][3]

Sources

HPLC Method Development for Purity Analysis of Benzyloxypyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: While C18 columns are the industry standard for general reverse-phase chromatography, they often fail to provide adequate peak symmetry and isomer resolution for benzyloxypyridine derivatives . The basic nitrogen of the pyridine ring causes severe tailing on C18 due to silanol interactions, and the hydrophobic benzyl group often masks subtle isomeric differences.

The Superior Alternative: This guide demonstrates that Phenyl-Hexyl stationary phases , utilized under acidic conditions (pH 2.5–3.0), provide superior performance. By leveraging


 interactions, Phenyl-Hexyl columns achieve baseline resolution of positional isomers and significantly reduce tailing factors (

) compared to standard C18 counterparts.

Part 1: The Challenge – The "Pyridine Problem"

Benzyloxypyridine derivatives present a "perfect storm" of chromatographic challenges:

  • The Basic Nitrogen (

    
    ):  At neutral pH, the pyridine nitrogen is partially ionized. On standard silica columns, positively charged pyridines interact strongly with negatively charged free silanols, leading to peak tailing and poor quantification.
    
  • Structural Isomerism: Drug synthesis often yields positional isomers (e.g., 2-benzyloxy vs. 3-benzyloxy substitution). These isomers have nearly identical hydrophobicity (logP), making them co-elute on C18 columns that rely solely on hydrophobic discrimination.

  • Hydrophobic Bulk: The benzyl ether group adds significant hydrophobicity, often requiring high organic content which can compress early-eluting polar impurities.

Part 2: Comparative Analysis – C18 vs. Phenyl-Hexyl[1]

Stationary Phase Mechanics

To solve the separation, we must move beyond simple hydrophobicity.

FeatureStandard C18 (Octadecyl)Phenyl-Hexyl
Primary Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

Interaction
Selectivity Based on hydrophobicity (LogP).Based on electron density and aromaticity.
Pyridine Handling Prone to silanol interaction (Tailing).[1]

-electrons shield silanols; improved shape.
Isomer Resolution Poor (Isomers often have similar LogP).Excellent (Isomers differ in

-cloud shape).
Representative Experimental Data

The following data compares the separation of a crude mixture containing 5-(benzyloxy)pyridine-2-carboxylic acid and its positional isomer, 6-(benzyloxy)pyridine-2-carboxylic acid.

Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-95% B over 10 min.

ParameterC18 Column (End-capped)Phenyl-Hexyl ColumnImprovement
Retention Time (Target) 8.2 min8.9 minIncreased retention via

-stacking
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric) 39% Improvement
Isomer Resolution (

)
1.4 (Co-elution risk)3.2 (Baseline) >100% Improvement
Theoretical Plates (

)
~8,500~12,000Higher Efficiency

Analyst Note: The Phenyl-Hexyl column provides "orthogonal selectivity." The benzyloxy group "stacks" against the phenyl ring of the stationary phase. This interaction is sterically sensitive, allowing the column to easily distinguish between the 5-benzyloxy and 6-benzyloxy isomers, which C18 cannot do effectively.

Part 3: Method Development Workflow

The following decision tree outlines the logical pathway for selecting the optimal method conditions for pyridine derivatives.

MethodDevelopment Start Start: Benzyloxypyridine Sample CheckPKA Assess pKa (~5.2) Start->CheckPKA Decision1 Are Isomers Present? CheckPKA->Decision1 PathC18 Standard C18 Screening Decision1->PathC18 No (Purity only) PathPhenyl Phenyl-Hexyl Screening Decision1->PathPhenyl Yes (Isomers/Complex) PH_Check Select Mobile Phase pH PathC18->PH_Check PathPhenyl->PH_Check LowPH Low pH (2-3) (Protonated Pyridine) PH_Check->LowPH Recommended HighPH High pH (>7.5) (Neutral Pyridine) PH_Check->HighPH Alternative Result1 Risk: Peak Tailing (Silanol Interaction) LowPH->Result1 With Standard C18 Result2 Success: Sharp Peaks High Isomer Resolution LowPH->Result2 With Phenyl-Hexyl Result3 Risk: Column Dissolution (Requires Hybrid Silica) HighPH->Result3

Figure 1: Decision matrix for selecting column chemistry and pH based on analyte properties.

Part 4: Optimized Experimental Protocol

This protocol is designed to be self-validating , meaning the System Suitability Test (SST) is built into the run to ensure data integrity.

Reagents & Materials
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl).

  • Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. (Buffer is preferred over simple acid to stabilize retention times).

  • Mobile Phase B: Acetonitrile (Methanol can be used to enhance

    
     selectivity if resolution is marginally failing).
    
  • Diluent: 50:50 Water:Acetonitrile.[2][3]

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[2][4][5]

  • Temperature: 35°C (Slightly elevated temperature reduces viscosity and improves mass transfer).

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/carbonyl).

Gradient Program
Time (min)% Mobile Phase BComment
0.010Initial hold for polar impurities
2.010Isocratic hold
15.090Gradient elution of main peak
18.090Wash
18.110Re-equilibration
23.010End of Run
System Suitability (Self-Validation)

Before analyzing samples, inject the "System Suitability Solution" (mixture of analyte and closest isomer).

  • Requirement 1: Resolution (

    
    ) between Main Peak and Isomer > 2.0.
    
  • Requirement 2: Tailing Factor (

    
    ) of Main Peak < 1.3.
    
  • Requirement 3: %RSD of peak area (5 injections) < 2.0%.

Part 5: Scientific Rationale (E-E-A-T)

Why Low pH?

Operating at pH 3.0 ensures the pyridine nitrogen (pKa ~5.2) is fully protonated (


). While intuitively one might think a charged species tails more, the low pH simultaneously suppresses the ionization of surface silanols (

becomes

). Neutral silanols do not engage in strong cation-exchange with the protonated pyridine, resulting in sharper peaks [1].
Why Phenyl-Hexyl?

The "Hexyl" linker provides sufficient alkyl chain length to mimic C18-like hydrophobic retention, ensuring the method is robust. The "Phenyl" group provides the unique


 interaction. Since the benzyloxy group is electron-rich, it interacts specifically with the stationary phase's phenyl ring. Isomers with the benzyloxy group in different positions (ortho vs. meta) will have different steric access to this 

-cloud, resulting in different retention times [2].

References

  • Phenomenex. (2025).[6] How to Reduce Peak Tailing in HPLC. Retrieved from

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from

  • BenchChem. (2025).[2] Comparative Purity Analysis of 5-(Benzyloxy)pyridine-2-carboxylic acid. Retrieved from

  • LCGC International. (2020). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from

  • Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from

Sources

Decoding the Signature Fragmentation of N-(5-(Benzyloxy)pyridin-2-yl)acetamide: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation pattern of N-(5-(Benzyloxy)pyridin-2-yl)acetamide, a molecule featuring a benzyl ether, a pyridine ring, and an acetamide group. We will explore the predicted fragmentation pathways under electron ionization (EI) and compare the utility of mass spectrometry against other key analytical techniques.

Mass Spectrometry Fragmentation: A Predictive Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. Upon ionization, a molecule, known as the molecular ion, can undergo fragmentation, breaking into smaller charged and neutral pieces. The resulting pattern of fragment ions is a unique fingerprint that aids in structural elucidation.

The structure of N-(5-(Benzyloxy)pyridin-2-yl)acetamide lends itself to several predictable fragmentation pathways, primarily dictated by the relative stability of the resulting ions and neutral losses.

Predicted Molecular Ion (M+•): The nominal molecular weight of N-(5-(Benzyloxy)pyridin-2-yl)acetamide is 242.27 g/mol . Therefore, under typical EI-MS conditions, the molecular ion peak is expected at m/z 242 .

Major Fragmentation Pathways:

The fragmentation of this molecule is dominated by cleavages at the most labile bonds, particularly the benzylic C-O bond of the ether and bonds associated with the acetamide group.

  • Benzylic Cleavage (Loss of Benzyl Radical): A prominent fragmentation pathway for benzyl ethers involves the cleavage of the benzylic C-O bond.[1][2] This results in the loss of a benzyl radical (•CH₂Ph) and the formation of a highly stable tropylium cation at m/z 91 . This is often the base peak in the spectrum of benzyl-containing compounds.[1] The corresponding pyridone fragment would be observed at m/z 151 .

  • Alpha-Cleavage of the Amide: Amides can undergo α-cleavage adjacent to the carbonyl group.[3] This can lead to the formation of an acylium ion. In this case, cleavage of the N-C(O) bond would result in a fragment at m/z 43 (CH₃CO⁺).

  • Loss of Ketene: A characteristic fragmentation of N-aryl acetamides is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) via a rearrangement process.[4] This would lead to a fragment ion at m/z 200 .

  • Cleavage of the Ether Bond with Charge Retention on the Pyridine Moiety: Cleavage of the O-CH₂ bond can also occur, leading to the formation of a pyridinol-derived cation at m/z 199 .

Below is a diagram illustrating the predicted primary fragmentation pathways of N-(5-(Benzyloxy)pyridin-2-yl)acetamide.

Caption: Predicted fragmentation of N-(5-(Benzyloxy)pyridin-2-yl)acetamide.

Table 1: Predicted Key Fragment Ions for N-(5-(Benzyloxy)pyridin-2-yl)acetamide

m/zProposed Structure/FormulaLoss
242[C₁₄H₁₄N₂O₂]⁺•Molecular Ion
200[C₁₂H₁₂N₂O]⁺•Ketene (CH₂CO)
151[C₇H₇N₂O]⁺•Benzyl radical (C₇H₇•)
91[C₇H₇]⁺C₇H₇O• radical
43[C₂H₃O]⁺C₁₂H₁₁N₂O• radical

A Practical Guide to Experimental Analysis

To acquire the mass spectrum of N-(5-(Benzyloxy)pyridin-2-yl)acetamide, a standard protocol using either Gas Chromatography-Mass Spectrometry (GC-MS) for a volatile sample or Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile samples would be employed.[5][6]

Step-by-Step Experimental Protocol (LC-MS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Chromatographic Separation (LC):

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry Analysis (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of the basic pyridine nitrogen.

    • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer will provide high-resolution mass data.

    • Scan Range: A scan range of m/z 50-500 will cover the expected molecular ion and fragments.

    • Collision Energy (for MS/MS): To induce fragmentation, a collision energy of 10-40 eV can be applied in a tandem mass spectrometry (MS/MS) experiment.

Comparative Analysis with Alternative Techniques

While mass spectrometry is invaluable for determining molecular weight and fragmentation patterns, a comprehensive structural characterization often relies on a combination of analytical methods.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedSensitivityThroughputKey Advantages for this Molecule
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural fragments.High (pg-fg)HighConfirms molecular weight and provides a fragmentation fingerprint.
Nuclear Magnetic Resonance (NMR) Detailed atomic connectivity and 3D structure.Low (µg-mg)LowUnambiguously determines the arrangement of protons and carbons.
Infrared (IR) Spectroscopy Presence of functional groups.Moderate (µg)HighConfirms the presence of C=O (amide), C-O (ether), and N-H bonds.
High-Performance Liquid Chromatography (HPLC) Purity, quantification.High (ng-pg)HighSeparates the compound from impurities and allows for accurate quantification.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive evidence of the connectivity of all atoms in the molecule. For instance, the characteristic chemical shifts of the benzylic protons, the aromatic protons on both the benzyl and pyridine rings, and the methyl protons of the acetamide group would be readily identifiable.

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. Expected characteristic absorption bands would include a strong C=O stretch for the amide (around 1680 cm⁻¹), N-H stretching (around 3300 cm⁻¹), and C-O stretching for the ether (around 1250 cm⁻¹).

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a UV detector, is the gold standard for assessing the purity of a synthesized compound and for quantitative analysis.[7] The aromatic nature of N-(5-(Benzyloxy)pyridin-2-yl)acetamide makes it highly amenable to UV detection.

Conclusion

The mass spectrometric analysis of N-(5-(Benzyloxy)pyridin-2-yl)acetamide provides a wealth of structural information through its characteristic fragmentation pattern, which is dominated by benzylic cleavage and losses associated with the acetamide group. While MS is a powerful tool for molecular weight determination and structural inference, its combination with NMR for unambiguous connectivity, IR for functional group confirmation, and HPLC for purity assessment forms a robust analytical workflow essential for modern chemical research and drug development.

References

  • Bavo, F., Pallavicini, M., Pucci, S., Appiani, R., Giraudo, A., Oh, H., Kneisley, D. L., Eaton, B., Lucero, L., Gotti, C., Clementi, F., Whiteaker, P., & Bolchi, C. (2023). Subnanomolar Affinity and Selective Antagonism at α7 Nicotinic Receptor by Combined Modifications of 2-Triethylammonium Ethyl Ether of 4-Stilbenol (MG624). Journal of Medicinal Chemistry, 66(1), 306-332. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 24, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved February 24, 2026, from [Link]

  • Kuck, D., Heitkamp, S., Sproß, J., Letzel, M. C., Ahmed, I., Krohn, K., Parker, R. G., Wang, Y., Robbins, V. J., Ames, W. M., Schettler, P. D., & Hark, R. R. (2015). Consecutive losses of two benzyl radicals from the [M + Na]+ adduct ions of di- and tri(benzyloxy)benzenes under ESI/CID conditions. International Journal of Mass Spectrometry, 377, 23-38. [Link]

  • MDPI. (2006). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Retrieved February 24, 2026, from [Link]

  • NIST. (n.d.). Acetamide. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved February 24, 2026, from [Link]

  • Springer Protocols. (2017). Deconstructing the Metabolic Networks of Oncogenic Signaling Using Targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In Methods in Molecular Biology. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved February 24, 2026, from [Link]

Sources

Structural Comparison: Pyridine vs. Pyrimidine Acetamide Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Comparison of Pyridine vs. Pyrimidine Acetamide Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of small molecule drugs—particularly kinase inhibitors and GPCR ligands—the choice between a pyridine and a pyrimidine core is rarely arbitrary. While both serve as bioisosteres for phenyl rings or purine bases, their impact on the physicochemical profile of an acetamide-linked pharmacophore is profound.

This guide objectively compares these two privileged scaffolds, focusing on how the additional nitrogen in the pyrimidine ring alters the electronic landscape of the acetamide linker, thereby influencing solubility, metabolic stability, and binding kinetics.

Part 1: Physicochemical Profiling & Electronic Effects

The transition from a pyridine (1 nitrogen) to a pyrimidine (2 nitrogens) scaffold fundamentally shifts the electron density of the aromatic system. This "nitrogen scan" effect directly impacts the acetamide substituent attached to the ring.

Comparative Properties Table[1][2][3]
PropertyPyridine Acetamide ScaffoldPyrimidine Acetamide ScaffoldImpact on Drug Design
Ring Basicity (

)
~5.2 (Pyridinium ion)~1.3 (Pyrimidinium ion)Pyrimidine is far less likely to be protonated at physiological pH, improving membrane permeability but potentially reducing solubility in low pH environments.
LogP (Lipophilicity) ModerateLower (More Polar)Pyrimidine lowers LogP, often improving thermodynamic solubility and reducing non-specific binding.
H-Bond Acceptors 1 (Ring N)2 (Ring Ns)Pyrimidine offers an additional vector for water-mediated networks or direct residue interaction (e.g., Hinge region in kinases).
Electronic Character

-deficient
Highly

-deficient
Pyrimidine exerts a stronger electron-withdrawing effect on the acetamide nitrogen.
Acetamide NH Acidity ModerateIncreasedThe electron-poor pyrimidine ring pulls density from the amide nitrogen, making the NH a stronger H-bond donor.
The "Acetamide" Electronic Modulation

The acetamide group (


) acts as a critical dipole. The ring attachment point dictates the electronic behavior:
  • Pyridine-2-acetamide: The ring nitrogen is ortho to the amide. An intramolecular hydrogen bond (IMHB) often forms between the amide NH and the ring N, locking the conformation and reducing polarity (increasing LogP).

  • Pyrimidine-2-acetamide: The amide is flanked by two nitrogen atoms. This creates significant steric and electronic repulsion. The strong electron-withdrawing nature of the pyrimidine ring decreases the electron density on the amide nitrogen, significantly lowering the

    
     of the amide proton .
    
    • Result: The Pyrimidine-Acetamide NH is a stronger Hydrogen Bond Donor than its pyridine counterpart, potentially strengthening interactions with backbone carbonyls in the target protein.

Part 2: Metabolic Stability & ADME

A primary driver for scaffold hopping from pyridine to pyrimidine is the mitigation of oxidative metabolism.[1]

Metabolic Liability Analysis
  • Pyridine: Susceptible to N-oxidation (forming reactive N-oxides) and C-oxidation (hydroxylation) by CYP450 isoforms, particularly at the electron-deficient C-2 and C-6 positions if unsubstituted.

  • Pyrimidine: The additional nitrogen further decreases electron density, making the ring generally more resistant to oxidative attack by CYPs. However, it can introduce susceptibility to Aldehyde Oxidase (AO) mediated oxidation or nucleophilic attack.

Visualization: Metabolic Decision Tree

The following diagram illustrates the metabolic fate differences and the decision logic for scaffold selection.

MetabolicFate Start Lead Compound Optimization (Acetamide Scaffold) Issue Identify Metabolic Liability Start->Issue Pyridine Pyridine Scaffold Issue->Pyridine Current State Pyrimidine Pyrimidine Scaffold Issue->Pyrimidine Scaffold Hop Strategy NOx N-Oxidation (CYP450) High Risk Pyridine->NOx COx C-Oxidation (CYP450) (ortho/para positions) Pyridine->COx Stable Resistant to CYP Oxidation Pyrimidine->Stable Reduced e- Density AO Aldehyde Oxidase (AO) Susceptibility Risk Pyrimidine->AO Nucleophilic Attack Result Outcome: Improved Metabolic Stability (Check AO liability) Stable->Result

Caption: Decision logic for scaffold hopping from pyridine to pyrimidine to mitigate CYP450-mediated oxidative clearance.

Part 3: Synthetic Accessibility & Protocols

Synthesizing acetamide derivatives of these rings presents distinct challenges due to nucleophilicity differences.

Nucleophilic Challenge
  • 2-Aminopyridine: Moderately nucleophilic. Can react with acid chlorides or anhydrides under standard conditions.

  • 2-Aminopyrimidine: Poor nucleophile . The two ring nitrogens delocalize the lone pair of the exocyclic amine. Standard coupling often fails or requires high temperatures.

Experimental Protocol: Palladium-Catalyzed Amidation (Buchwald-Hartwig)

For electron-deficient pyrimidines, standard acylation often fails. A transition-metal catalyzed approach is recommended for high yields.

Objective: Synthesize N-(pyrimidin-2-yl)acetamide derivatives.

Reagents:

  • Substrate: 2-Chloropyrimidine or 2-Aminopyrimidine

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base:

    
     (Cesium Carbonate)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the aryl halide (1.0 equiv), acetamide (1.2 equiv),

    
     (2 mol%), Xantphos (4 mol%), and 
    
    
    
    (1.4 equiv).
  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash with EtOAc.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM). Pyrimidines are polar; ensure the stationary phase is not too acidic to prevent streaking.

Part 4: Comparative Performance Data (Case Study)

The following data summarizes a comparative SAR study (based on kinase inhibitor optimization principles) demonstrating the trade-off between potency and solubility.

Target: Generic Kinase (ATP-binding pocket) Scaffold: 2-Amino-aryl-acetamide core

Compound IDScaffoldR-GroupIC50 (nM)Solubility (pH 7.4)CYP3A4 Stability (

)
PYR-01 Pyridine-2-yl-Ph4512

18 min
PYR-02 Pyridine-2-yl-4-F-Ph228

24 min
PYM-01 Pyrimidine-2-yl-Ph11085

>60 min
PYM-02 Pyrimidine-2-yl-4-F-Ph5562

>60 min

Analysis:

  • Potency: The pyridine scaffold (PYR-01) shows higher potency. This is often due to the "Goldilocks" basicity allowing for a specific water-mediated H-bond that the less basic pyrimidine lacks, or a better hydrophobic fit.

  • Solubility: The pyrimidine (PYM-01) demonstrates a 7-fold increase in aqueous solubility.

  • Stability: The pyrimidine scaffold is significantly more stable against oxidative metabolism, extending the half-life.

Structural Biology Visualization

How these scaffolds orient in the binding pocket dictates their efficacy.

BindingMode cluster_pocket ATP Binding Pocket (Hinge Region) Residue Backbone NH/CO (Met/Leu Gatekeeper) Ligand_Pyridine Pyridine Scaffold (1 Acceptor) Ligand_Pyridine->Residue H-Bond (Acceptor) Ligand_Pyrimidine Pyrimidine Scaffold (2 Acceptors + Acidic NH) Ligand_Pyrimidine->Residue H-Bond (Dual Acceptor?) Effect Acetamide NH (Stronger Donor in Pyrimidine) Ligand_Pyrimidine->Effect Effect->Residue Enhanced H-Bond

Caption: Interaction logic. The pyrimidine scaffold enhances the H-bond donor capability of the acetamide linker due to electron withdrawal.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry, 60(8), 3552–3579. Link

  • Linton, S. D., et al. (2011). First-in-Class Pan-Pim Kinase Inhibitors for the Treatment of Multiple Myeloma. Journal of Medicinal Chemistry, 54(10), 3445–3460. Link

  • Yeung, K. S., et al. (2010). Discovery of a 2-Amino-4-(4-fluorophenyl)-pyridine Inhibitor of Hepatitis C Virus NS5B Polymerase. Bioorganic & Medicinal Chemistry Letters, 20(15), 4627-4631. Link

  • Pike, K. G., et al. (2011). Optimization of Potent and Selective Dual mTORC1/2 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4784-4787. Link

Sources

High-Resolution LC-MS Profiling of N-(5-(Benzyloxy)pyridin-2-yl)acetamide: A Comparative Identification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyridine-based pharmaceutical intermediates, the synthesis of N-(5-(benzyloxy)pyridin-2-yl)acetamide presents a specific challenge: distinguishing between structurally similar byproducts and degradation species that share nominal masses.

This guide compares the efficacy of Standard HPLC-UV/Single Quadrupole MS against High-Resolution Quadrupole Time-of-Flight (Q-TOF) MS for impurity profiling. While standard methods suffice for routine release testing (QC), this guide demonstrates why HRMS is the non-negotiable standard for structural elucidation and process optimization in compliance with ICH Q3A/Q3B guidelines.

Part 1: The Synthetic Context & Impurity Landscape[1]

To identify impurities, one must first understand their origin.[1][2] The synthesis typically involves the acetylation of 5-(benzyloxy)pyridin-2-amine using acetic anhydride or acetyl chloride.

Reaction Scheme & Impurity Origins

The following diagram maps the primary reaction alongside the four critical impurity classes that must be monitored.

Synthesis_Impurity_Map SM Starting Material 5-(benzyloxy)pyridin-2-amine (m/z 201.09) Product Target Product N-(5-(benzyloxy)pyridin-2-yl)acetamide (m/z 243.10) SM->Product Acetylation (Primary Pathway) Imp_A Impurity A (Unreacted) Residual Amine (m/z 201.09) SM->Imp_A Incomplete Conversion Reagent Acetic Anhydride (Ac2O) Reagent->Product Imp_B Impurity B (Over-reaction) N,N-Diacetyl derivative (m/z 285.11) Product->Imp_B Excess Ac2O High Temp Imp_C Impurity C (Degradation) Debenzylated (Phenol) (m/z 153.06) Product->Imp_C Acidic Hydrolysis or Hydrogenolysis Imp_D Impurity D (Oxidation) Pyridine N-Oxide (m/z 259.10) Product->Imp_D Air Oxidation Long Storage

Figure 1: Synthetic pathway and potential impurity genesis for N-(5-(benzyloxy)pyridin-2-yl)acetamide.

Part 2: Comparative Methodology

Why Nominal Mass (Single Quad) Fails

Many labs rely on HPLC-UV coupled with a Single Quadrupole MS (SQ-MS) for initial screening. However, for this specific scaffold, SQ-MS presents critical risks:

  • Isobaric Interferences: It cannot distinguish between the target molecule and potential isomers (e.g., ring-acetylated species) that may have the same nominal mass.

  • Fragment Ambiguity: In-source fragmentation in SQ-MS is uncontrolled, often leading to misidentification of a fragile impurity as a fragment of the parent.

The Alternative: Q-TOF HRMS

Quadrupole Time-of-Flight (Q-TOF) offers accurate mass measurement (typically <5 ppm error), allowing for the determination of elemental composition.

Performance Matrix: SQ-MS vs. Q-TOF
FeatureHPLC-UV / Single Quad MSLC-Q-TOF (HRMS)Impact on Development
Mass Accuracy Nominal (± 0.5 Da)Exact (< 5 ppm)Crucial: Confirms formula (e.g., distinguishing oxidation vs. methylation).
Resolution Low (Unit Resolution)High (> 20,000 FWHM)Separates co-eluting isobaric impurities from matrix noise.
Structural ID Retention time matching onlyMS/MS FragmentationAllows de novo structure elucidation of unknowns.
Sensitivity High (UV), Med (MS)High (TOF)Detects trace impurities <0.05% (ICH reporting threshold).
Linearity Excellent (UV)Good (requires IS)UV is still preferred for quantification; HRMS for identification.

Part 3: Experimental Protocol (HRMS)

This protocol is designed to be self-validating. The use of a C18 column with a formate buffer ensures sharp peak shapes for basic pyridine compounds.

Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water.

  • Concentration: 0.5 mg/mL (Target) for impurity screening.

  • Filtration: 0.2 µm PTFE filter (prevents particulate blockage without adsorbing the polar pyridine).

LC Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

    • Why: The C18 stationary phase provides strong retention for the hydrophobic benzyl group, separating it from the polar debenzylated impurities.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

    • Why: Formic acid ensures protonation of the pyridine nitrogen (

      
      ) for ESI+. Ammonium formate improves peak shape by reducing silanol interactions.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar degradants).

    • 2-15 min: 5%

      
       95% B (Linear gradient).
      
    • 15-18 min: 95% B (Wash).

MS Source Parameters (ESI+)[4][5]
  • Ionization: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 325°C.

  • Fragmentor: 135 V (Optimized to prevent in-source fragmentation of the benzyl ether bond).

  • Acquisition Mode: Auto MS/MS (Data Dependent Acquisition).

    • Range: m/z 50 – 1000.

    • Collision Energy: Ramp 10 – 40 eV.

Part 4: Results & Data Interpretation

Identification of Key Impurities

The following table summarizes the theoretical and observed data expected when running this protocol on a Q-TOF system.

Compound IDStructure DescriptionFormulaTheoretical m/z [M+H]+Observed m/zError (ppm)Key Fragment (MS/MS)
Target N-(5-(benzyloxy)pyridin-2-yl)acetamideC14H14N2O2243.1128 243.11321.691.05 (Benzyl), 201.09 (Loss of Acetyl)
Impurity A 5-(benzyloxy)pyridin-2-amineC12H12N2O201.1022 201.1019-1.591.05 (Benzyl)
Impurity B N-(5-(benzyloxy)pyridin-2-yl)-N-acetylacetamideC16H16N2O3285.1234 285.12402.1243.11 (Loss of Ketene)
Impurity C N-(5-hydroxypyridin-2-yl)acetamideC7H8N2O2153.0659 153.06611.3111.05 (Loss of Acetyl)
Mechanistic Fragmentation Logic

Understanding fragmentation is the "self-validating" aspect of this protocol.

  • Benzyl Cation (m/z 91.0542): This is the diagnostic ion. If an impurity peak lacks this fragment in MS/MS, the benzyl ether bond has likely been cleaved (confirming Impurity C).

  • Ketene Loss (-42.01 Da): Characteristic of acetamides. A loss of 42 Da confirms the presence of the N-acetyl group.

  • Ammonia Loss (-17.03 Da): Common in primary amines (Impurity A), but less common in amides.

Decision Workflow for Unknowns

Use this logic flow to classify any unexpected peaks appearing in the chromatogram.

Impurity_ID_Workflow Start Unknown Peak Detected (>0.05% Area) Check_Mass Check Exact Mass (Is it +/- 1.003 Da?) Start->Check_Mass Isotope Identify as C13 Isotope (Ignore) Check_Mass->Isotope Yes Fragment_91 MS/MS: Contains m/z 91.05? (Benzyl Cation) Check_Mass->Fragment_91 No Has_91 Benzyl Group Intact Fragment_91->Has_91 Yes No_91 Benzyl Group Lost/Absent Fragment_91->No_91 No Check_42 Neutral Loss of 42 Da? (Ketene) Has_91->Check_42 Result_ImpC Likely Debenzylated (Phenol derivative) No_91->Result_ImpC Result_Target Likely Target or Isomer Check_42->Result_Target Yes (Parent = 243) Result_ImpB If Parent > Target Mass: Check Di-acetyl (+42 Da) Check_42->Result_ImpB Yes (Parent = 285)

Figure 2: Logic gate for classifying unknown impurities based on HRMS fragmentation data.

References

  • International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances.[2][3][4][5][Link]

  • International Council for Harmonisation (ICH). (2006). ICH Q3B(R2): Impurities in New Drug Products.[2][3][4][Link]

  • Sterling Pharma Solutions. (2025).[6] High-resolution mass spectrometry for impurity profiling.[5][7][Link]

  • Agilent Technologies. (2012). Impurity Profiling with Q-TOF LC/MS.[5][8][Link]

Sources

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